2,5-Dichloro-4-nitropyridine 1-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFCBBWDXLUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624366 | |
| Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-81-1 | |
| Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dichloro-4-nitropyridine 1-oxide: A Technical Overview for Advanced Research
CAS Number: 405230-81-1
Molecular Formula: C₅H₂Cl₂N₂O₃
Molecular Weight: 208.99 g/mol
This technical guide provides a comprehensive overview of 2,5-Dichloro-4-nitropyridine 1-oxide, a key building block in contemporary drug discovery and development, particularly in the field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in organic synthesis and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [1] |
| Molecular Weight | 208.99 g/mol | [2] |
| CAS Number | 405230-81-1 | [2] |
| Appearance | Pale yellow solid (predicted) | General knowledge |
| Purity | Typically ≥96% | [3] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, its structure suggests a synthetic route analogous to that of other nitropyridine N-oxides. A plausible synthetic pathway is outlined below.
General Synthetic Approach
The synthesis likely involves a two-step process starting from a corresponding dichloropyridine:
-
N-oxidation: The pyridine nitrogen is oxidized to the N-oxide. This is a common transformation for pyridine derivatives and can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
-
Nitration: The resulting pyridine N-oxide is then nitrated to introduce the nitro group at the 4-position. The N-oxide group is activating and directs nitration to the 4-position. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for such transformations.
The workflow for this proposed synthesis is depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is governed by the presence of several functional groups: the pyridine N-oxide, two chloro substituents, and a nitro group. The electron-withdrawing nature of the nitro group and the chloro atoms makes the pyridine ring highly electron-deficient. This electronic characteristic dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules.
Application in Targeted Protein Degradation
This compound is commercially available as a "Protein Degrader Building Block".[3] This classification points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecule degraders.
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is typically composed of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.
Due to its reactive chloro groups, this compound can be used as a versatile scaffold or linker precursor in the assembly of PROTACs. One of the chloro groups can be substituted with a linker attached to an E3 ligase ligand, while the other can be reacted with a linker connected to the target protein ligand, or vice versa. The pyridine N-oxide core itself may also play a role in the overall physicochemical properties and cell permeability of the final degrader molecule.
The logical relationship of this building block in the construction of a PROTAC is illustrated in the diagram below.
Caption: Role of this compound in PROTAC synthesis.
Biological Activity of Related Compounds
It is important to note that the biological activity of this compound itself is likely of less interest than the activity of the final PROTAC molecules synthesized from it. The primary function of this building block is to facilitate the creation of these larger, more complex molecules.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate, particularly for researchers engaged in the development of targeted protein degraders. Its bifunctional nature, with two reactive chloro groups on an electron-deficient pyridine N-oxide core, makes it an attractive building block for the synthesis of PROTACs and other complex molecular architectures. While detailed studies on the compound itself are limited in the public domain, its utility is evident from its commercial availability as a specialized building block for advanced drug discovery applications. Future research will likely see the incorporation of this and similar scaffolds into a new generation of targeted therapeutics.
References
"2,5-Dichloro-4-nitropyridine 1-oxide" chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide, a key building block in medicinal chemistry and materials science. The information is intended to support research and development activities by providing key technical data and experimental insights.
Core Chemical Properties
This compound is a highly functionalized pyridine derivative. The presence of two chlorine atoms, a nitro group, and an N-oxide moiety makes it a versatile reagent for further chemical modification.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 405230-81-1 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [2] |
| Molecular Weight | 208.99 g/mol | |
| MDL Number | MFCD11977416 | [1] |
| SMILES | [O-]--INVALID-LINK--C1=C(Cl)C=--INVALID-LINK--C(Cl)=C1 |
Physicochemical Data
Quantitative physicochemical data for this compound is limited. The table below includes available data for the target compound and related isomers for comparative purposes.
| Property | Value | Notes | Reference |
| Purity | ≥95% | Commercially available purity. | [2] |
| Appearance | Yellow Solid (inferred) | Based on related compounds like the 2,6-dichloro isomer.[3] | |
| Melting Point | 176-180 °C | Data for the 2,6-dichloro isomer. Data for the 2,5-dichloro isomer is not readily available. | [3] |
| Boiling Point | 415.6 °C at 760 mmHg | Data for the 2,6-dichloro isomer. Data for the 2,5-dichloro isomer is not readily available. | [3] |
| Solubility | Insoluble in water; Soluble in MDC, Acetone, Methanol (inferred) | Based on the properties of the related compound 5-Chloro-2-nitropyridine. | [4] |
| Storage | 2-8 °C | Recommended storage condition to maintain stability. |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. The combined electron-withdrawing effects of the two chlorine atoms, the nitro group, and the N-oxide functionality significantly activate the ring towards nucleophilic aromatic substitution.[5]
The N-oxide group, in particular, enhances the electrophilicity of the carbon atoms at positions 2 and 6.[5] This makes the compound an excellent substrate for reactions with various nucleophiles, allowing for the displacement of the chloro or nitro groups. The nitro group in the related 4-nitropyridine-N-oxide, for instance, can be readily replaced by ions such as halides.[6] This reactivity profile enables the synthesis of a wide array of substituted pyridine derivatives.
Safety and Handling
This compound and related compounds are classified as hazardous. Appropriate safety precautions must be observed during handling and storage.
| Hazard Type | GHS Statements | Precautionary Statements | Reference |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [4][7] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7][8] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [8] |
Always consult the full Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[8] Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Detailed experimental protocols for the synthesis and reaction of this specific isomer are not widely published. However, established methodologies for related compounds can be adapted.
Protocol 1: General Synthesis via N-Oxidation
This protocol outlines a general method for the synthesis of pyridine-N-oxides from the corresponding pyridine derivative using m-chloroperoxybenzoic acid (m-CPBA).
Methodology:
-
Dissolve the starting pyridine compound (e.g., 2,5-dichloro-4-nitropyridine) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) at 0-5 °C.[9]
-
Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.5-2.0 eq.) to the cooled solution while stirring.[9]
-
Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.[9]
-
The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield the desired pyridine-N-oxide.
Protocol 2: Nucleophilic Substitution of the Nitro Group
This protocol demonstrates the reactivity of the nitro group, based on the conversion of 4-nitropyridine-N-oxide to 4-chloropyridine-N-oxide.
Methodology:
-
Heat a solution of the 4-nitropyridine-N-oxide compound (1.0 eq.) in concentrated aqueous hydrochloric acid.[6]
-
The reaction can be performed by heating in a sealed tube at 160 °C for several hours or by refluxing for an extended period (e.g., 24 hours).[6]
-
After cooling, evaporate the liquid to dryness in vacuo.[6]
-
Neutralize the residue with aqueous ammonia and evaporate again.[6]
-
Extract the final solid residue with a suitable organic solvent (e.g., benzene) to isolate the 4-chloropyridine-N-oxide product.[6]
Protocol 3: Deoxygenation of the N-Oxide
This protocol describes the removal of the N-oxide functional group to revert to the parent pyridine, using 2-chloro-4-nitropyridine-N-oxide as an example.
Methodology:
-
Dissolve the N-oxide (1.0 eq.) in a dry solvent like chloroform.[10]
-
Slowly add phosphorus trichloride (PCl₃) (5.0 eq.) to the solution at room temperature.[10]
-
Heat the reaction mixture to reflux and maintain this temperature overnight.[10]
-
After completion, cool the mixture to room temperature and carefully pour it onto ice.[10]
-
Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.[10]
-
Extract the product with chloroform. The combined organic layers are then washed with water and brine, dried over sodium sulfate, and concentrated to yield the deoxygenated product.[10]
Visualized Workflows and Relationships
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: A generalized synthetic pathway to the target compound.
Caption: Reactivity profile showing nucleophilic substitution.
References
- 1. 405230-81-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [guidechem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Buy 2,6-Dichloro-4-nitropyridine-N-oxide | 2587-01-1 [smolecule.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. 2,5-Dichloro-4-nitropyridine | C5H2Cl2N2O2 | CID 15740877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,5-Dichloro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide. While this specific isomer is a niche compound with limited published experimental data, this document compiles its known properties and presents inferred methodologies and potential biological activities based on established knowledge of structurally related pyridine N-oxide derivatives. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this molecule.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C5H2Cl2N2O3. The presence of two chlorine atoms, a nitro group, and an N-oxide functional group on the pyridine ring suggests a molecule with distinct electronic properties and potential for diverse chemical reactivity.
General Information
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 405230-81-1 | [1][2] |
| Molecular Formula | C5H2Cl2N2O3 | [2] |
| Molecular Weight | 208.99 g/mol | [2] |
| Canonical SMILES | C1=C(C(=C(N=C1Cl)[O-])--INVALID-LINK--[O-])Cl | N/A |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | 415.6 °C at 760 mmHg |
| Melting Point | 176-180 °C |
| Flash Point | 205.1 °C |
| Density | 1.79 g/cm³ |
| LogP | 2.85 |
Spectroscopic Data Analysis (Inferred)
Direct spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the chloro, nitro, and N-oxide groups would cause these signals to appear at a relatively downfield chemical shift.
13C NMR Spectroscopy
The 13C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine and nitro groups, as well as the carbon bearing the N-oxide, will exhibit characteristic chemical shifts influenced by these substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-O stretching of the N-oxide group, the asymmetric and symmetric stretching of the nitro group, and C-Cl stretching vibrations.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group, the N-oxide oxygen, and chlorine atoms.
Synthesis Methodology (Proposed)
A specific, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related nitropyridine N-oxides. The proposed synthesis involves a two-step process starting from 2,5-dichloropyridine.
Proposed Experimental Protocol
Step 1: N-oxidation of 2,5-dichloropyridine
-
Dissolve 2,5-dichloropyridine in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture to isolate the 2,5-dichloropyridine 1-oxide intermediate. This may involve washing with a basic solution to remove acidic byproducts, extraction with an organic solvent, and purification by column chromatography or recrystallization.
Step 2: Nitration of 2,5-dichloropyridine 1-oxide
-
To a mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 2,5-dichloropyridine 1-oxide intermediate at a low temperature (e.g., 0 °C).
-
Carefully warm the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture onto ice and neutralize it with a base (e.g., sodium carbonate or ammonia solution).
-
The precipitated solid product, this compound, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways (Hypothetical)
There is no specific information regarding the biological activity or the mechanism of action for this compound in the reviewed literature. However, the structural features of the molecule allow for informed hypotheses based on the known activities of similar compounds, particularly other nitroaromatic and pyridine N-oxide derivatives. Many such compounds are known to exhibit antimicrobial and anticancer properties.
Hypothetical Mechanism of Action: Bioreductive Activation
Nitroaromatic compounds are often bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial infections, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress. The N-oxide moiety can also be reduced in biological systems.
Potential Signaling Pathways Involved
Based on the bioreductive activation hypothesis, potential downstream signaling pathways that could be affected include:
-
DNA Damage Response: The reactive intermediates could directly interact with DNA, causing strand breaks and adducts, which would activate DNA damage response pathways, potentially leading to cell cycle arrest and apoptosis.
-
Oxidative Stress Pathways: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and activating cellular defense mechanisms or, at high levels, inducing cell death.
Logical Relationship Diagram: Hypothetical Bioreductive Activation
Caption: Hypothetical bioreductive activation pathway for this compound.
Conclusion
This compound is a chemical entity with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This technical guide has summarized the currently available information and provided a framework for future research by proposing a synthetic route and postulating potential biological activities. Experimental validation of the proposed synthesis and a thorough investigation of its spectroscopic and biological properties are essential next steps to fully elucidate the characteristics and potential applications of this molecule.
References
Synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 2,5-Dichloro-4-nitropyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its practical application in a laboratory setting.
Overview of the Synthetic Pathway
The most direct and efficient synthesis of this compound is a two-step process commencing with the N-oxidation of 2,5-dichloropyridine to yield 2,5-dichloropyridine 1-oxide. This intermediate is subsequently nitrated to afford the final product. This pathway is favored due to the ready availability of the starting material and generally high yields for each step.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dichloropyridine 1-oxide
The N-oxidation of 2,5-dichloropyridine can be effectively achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The use of m-CPBA often provides high yields and is a widely adopted method for such transformations.
Experimental Workflow for N-Oxidation:
Caption: Experimental workflow for the N-oxidation of 2,5-dichloropyridine.
Detailed Protocol (m-CPBA method):
-
In a round-bottom flask, dissolve 2,5-dichloropyridine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,5-dichloropyridine 1-oxide can be purified by column chromatography on silica gel or by recrystallization.
| Reagent/Solvent | Molar Ratio (to starting material) | Typical Solvent |
| 2,5-Dichloropyridine | 1.0 | Dichloromethane |
| m-CPBA | 1.1 - 1.5 | - |
Table 1: Reagent ratios for the N-oxidation of 2,5-dichloropyridine.
Step 2: Synthesis of this compound
The nitration of 2,5-dichloropyridine 1-oxide is achieved under strongly acidic conditions using a mixture of concentrated nitric acid and sulfuric acid. This reaction is analogous to the nitration of similar pyridine N-oxide derivatives.[1]
Experimental Workflow for Nitration:
References
A Technical Guide to the Spectroscopic Characterization of 2,5-Dichloro-4-nitropyridine 1-oxide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data expected for 2,5-dichloro-4-nitropyridine 1-oxide. Due to the limited availability of published experimental data for this specific compound, this document leverages data from closely related analogs to predict and understand its spectroscopic characteristics. The information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds. These values are intended to serve as a reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 8.5 - 8.8 | s | The proton at C-3 would be a singlet and significantly downfield due to the electron-withdrawing effects of the nitro group, the N-oxide, and the adjacent chlorine atom. |
| ¹H | 8.0 - 8.3 | s | The proton at C-6 would be a singlet and also shifted downfield, influenced by the adjacent chlorine and the N-oxide. |
| ¹³C | ~150 | s | C-2 (bearing a chlorine atom and adjacent to the N-oxide). |
| ¹³C | ~130 | s | C-3 (bearing a hydrogen atom). |
| ¹³C | ~145 | s | C-4 (bearing the nitro group). |
| ¹³C | ~135 | s | C-5 (bearing a chlorine atom). |
| ¹³C | ~140 | s | C-6 (bearing a hydrogen atom). |
Note: Predicted values are based on data from various substituted pyridine N-oxides. Actual experimental values may vary.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-O Stretch (N-oxide) | 1250 - 1300 | Strong |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |
| C=C/C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 700 - 850 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
Table 3: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M]+• | 208, 210, 212 | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |
| [M-O]+• | 192, 194, 196 | Loss of the N-oxide oxygen atom is a common fragmentation pathway for pyridine N-oxides. |
| [M-NO₂]+ | 162, 164, 166 | Loss of the nitro group. |
Note: The molecular weight of this compound is 208.99 g/mol .[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methods are standard in organic chemistry research and are applicable to the analysis of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
2.2 Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).
2.3 Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For a volatile compound, electron ionization (EI) is common. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or chemical ionization (CI) may be more suitable.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a pyridine derivative might be involved.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Conceptual signaling pathway illustrating kinase inhibition by a pyridine derivative.
References
An In-depth Technical Guide to the Reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine N-oxide core, substituted with two chlorine atoms and a strong electron-withdrawing nitro group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity.
This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. It delves into the underlying principles of its reactivity, predicted regioselectivity, and provides experimental protocols based on known transformations of this molecule and its close structural analogs.
Core Concepts in Reactivity
The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the N-oxide and the strongly electron-withdrawing nitro group at the C4 position. This electronic landscape makes the carbon atoms attached to the chlorine atoms (C2 and C5) electrophilic and thus prone to attack by nucleophiles.
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The nucleophile attacks one of the chloro-substituted carbon atoms, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion.
The regioselectivity of the reaction—that is, whether the nucleophile attacks the C2 or C5 position—is determined by the relative stability of the corresponding Meisenheimer intermediates.
Regioselectivity Considerations
Predicting the regioselectivity of nucleophilic attack on this compound requires consideration of several electronic and steric factors:
-
Activation by the Nitro Group: The nitro group at C4 is ortho to the C5-chloro substituent and meta to the C2-chloro substituent. In SNAr reactions, electron-withdrawing groups provide the greatest stabilization of the Meisenheimer intermediate when they are positioned ortho or para to the site of nucleophilic attack. This is because the negative charge can be effectively delocalized onto the nitro group through resonance. This would suggest a preference for nucleophilic attack at the C5 position .
-
Inherent Reactivity of Pyridine N-oxides: In nucleophilic substitution reactions of substituted pyridine N-oxides, the C2 and C4 positions are generally the most activated. This intrinsic reactivity pattern might favor attack at the C2 position .
-
Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the C3-hydrogen, while the C5 position is between a chlorine atom and a hydrogen atom. Steric hindrance is not expected to be a major differentiating factor for most nucleophiles.
Given these competing factors, the precise regioselectivity can be dependent on the nature of the nucleophile and the reaction conditions. However, based on the powerful directing effect of the ortho-nitro group, a preference for substitution at the C5 position is the most likely outcome for many nucleophilic substitution reactions.
Reactivity with Nucleophiles: Data and Protocols
While specific quantitative data for the reactivity of this compound is limited in publicly available literature, its reactivity can be inferred from closely related analogs and a documented reaction with phosphorus oxychloride.
Reaction with Phosphorus Oxychloride
A known reaction of this compound involves treatment with phosphorus oxychloride (POCl3). This reaction does not result in a typical SNAr at the C2 or C5 positions but rather a deoxygenation of the N-oxide and potential further chlorination.
Table 1: Reaction of this compound with Phosphorus Oxychloride
| Reactant | Reagent | Solvent | Conditions | Product(s) | Reference |
| This compound | Phosphorus oxychloride | Chloroform | Reflux, overnight | 2,4,5-Trichloropyridine (and other products) | [1] |
Experimental Protocol 1: Reaction with Phosphorus Oxychloride [1]
-
To a solution of phosphorus oxychloride (73.21 mmol) in chloroform (61.2 mL), add this compound (3.06 g, 14.64 mmol).
-
Stir the mixture under reflux overnight.
-
Pour the reaction solution into ice.
-
Adjust the pH to 7-8 with a saturated aqueous solution of sodium hydrogen carbonate.
-
Extract the aqueous layer three times with chloroform.
-
Combine the organic layers, filter through a phase separator, and concentrate under reduced pressure to obtain the crude product.
Predicted Reactivity with Amine Nucleophiles
Based on the reactivity of the closely related 2,4-dichloro-5-nitropyridine, we can predict the outcome of reactions with amine nucleophiles. For 2,4-dichloro-5-nitropyridine, nucleophilic attack by primary and secondary amines overwhelmingly occurs at the C4 position, which is para to the nitro group. By analogy, for this compound, attack at the C5 position (ortho to the nitro group) is expected to be favored.
Table 2: Predicted Reaction with a Primary Amine
| Reactant | Nucleophile | Base | Solvent | Predicted Major Product |
| This compound | Cyclopentylamine | Triethylamine (TEA) | Acetonitrile | 2-Chloro-5-(cyclopentylamino)-4-nitropyridine 1-oxide |
Experimental Protocol 2: Predicted Amination at C5 (Adapted from the protocol for 2,4-dichloro-5-nitropyridine)
-
In a round-bottom flask, dissolve this compound (2.0 mmol) in anhydrous acetonitrile (2 mL).
-
In a separate vial, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in anhydrous acetonitrile (2 mL).
-
Slowly add the amine solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature for 10-15 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by silica gel column chromatography.
Conclusion
This compound is a promising scaffold for the synthesis of novel compounds in drug discovery and materials science. Its reactivity is dominated by nucleophilic aromatic substitution, with the two chlorine atoms serving as versatile leaving groups. While experimental data on this specific molecule is not abundant, a thorough understanding of the principles of SNAr on activated pyridine systems allows for reasoned predictions of its reactivity. The strong activating and ortho-directing influence of the C4-nitro group likely favors nucleophilic substitution at the C5 position. The provided experimental protocols, based on a documented transformation and a close structural analog, offer a solid starting point for the exploration of the synthetic utility of this compound. Further research is warranted to fully elucidate the quantitative aspects of its reactivity with a broader range of nucleophiles and to explore the biological activities of its derivatives.
References
Technical Guide: Solubility of 2,5-Dichloro-4-nitropyridine 1-oxide in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 2,5-Dichloro-4-nitropyridine 1-oxide. This guide, therefore, provides a comprehensive overview of the qualitative solubility of analogous compounds and presents a detailed, generalized experimental protocol for the quantitative determination of the solubility of the target compound.
Introduction
This compound is a substituted pyridine N-oxide derivative. The physicochemical properties of such compounds, particularly their solubility in various organic solvents, are critical for their application in organic synthesis, pharmaceutical research, and materials science. Solubility data is essential for reaction optimization, purification, formulation development, and understanding pharmacokinetic properties. This document outlines the expected solubility profile based on related structures and provides a robust experimental framework for its quantitative determination.
Qualitative Solubility Profile of Structurally Related Compounds
While specific data for this compound is unavailable, the solubility of similar compounds can provide valuable insights:
-
2,4-Dichloro-5-nitropyridine: This compound is reported to be soluble in alcohol-based organic solvents.[1] However, it exhibits poor solubility in low-polarity solvents like petroleum ether.[1]
-
4-Nitropyridine N-oxide: This related compound is known to be soluble in dimethyl sulfoxide (DMSO).[2] It is, however, insoluble in water.[2]
Based on these analogs, it can be inferred that this compound is likely to be soluble in polar aprotic solvents and alcohols, with limited solubility in non-polar hydrocarbon solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is required. The following protocol details a general method for determining the solubility of a crystalline organic compound like this compound.
Principle
A saturated solution is prepared by equilibrating an excess of the solid compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then quantified using an appropriate analytical technique, such as the gravimetric method or UV-Vis spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Thermostatic shaker or incubator
-
Vials with solvent-resistant caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dishes or pre-weighed vials
-
Drying oven
-
UV-Vis spectrophotometer and cuvettes
Experimental Workflow
The general workflow for determining the solubility of an organic compound is depicted in the following diagram.
References
The Synthetic Versatility of 2,5-Dichloro-4-nitropyridine 1-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of electron-withdrawing groups and reactive chloro substituents on the pyridine N-oxide scaffold makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, its expected reactivity in key transformations, and general experimental protocols, positioning it as a valuable tool for researchers and professionals in drug development and chemical synthesis.
Introduction
Substituted pyridines and their N-oxides are privileged scaffolds in drug discovery and agrochemicals due to their ability to engage in a wide range of biological interactions. The introduction of chloro, nitro, and N-oxide functionalities bestows unique electronic properties upon the pyridine ring, rendering it susceptible to specific chemical transformations. This compound, in particular, offers multiple reaction sites, allowing for sequential and regioselective modifications. This guide will delve into the synthetic utility of this promising, yet under-documented, building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 405230-81-1 | [1] |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [2][3] |
| Molecular Weight | 208.99 g/mol | [3] |
| Appearance | Likely a solid | Inferred |
| Purity | Typically >95% (commercial) | |
| Storage | 2-8 °C |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: N-Oxidation of 2,5-Dichloropyridine
-
Dissolve 2,5-dichloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloropyridine 1-oxide.
Step 2: Nitration of 2,5-Dichloropyridine 1-oxide
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,5-dichloropyridine 1-oxide (1.0 eq).
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100 °C for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate or aqueous ammonia.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group and the N-oxide are strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[6]
Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms are susceptible to displacement by a variety of nucleophiles. The regioselectivity of the substitution will be governed by the relative activation of the C-2 and C-5 positions. It is anticipated that the C-2 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent N-oxide and the para-nitro group.
Caption: Expected regioselectivity in the SNAr of this compound.
Typical Nucleophiles and Expected Products:
| Nucleophile | Reagent Example | Expected Product Class |
| Amines | Primary/Secondary Amines (e.g., Aniline, Morpholine) | Aminopyridine N-oxides |
| Alkoxides | Sodium Methoxide, Sodium Ethoxide | Alkoxypyridine N-oxides |
| Thiolates | Sodium Thiophenoxide | Thioetherpyridine N-oxides |
| Azides | Sodium Azide | Azidopyridine N-oxides |
General Experimental Protocol for SNAr:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add the nucleophile (1.0-1.2 eq) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to the solution.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Deoxygenation of the N-Oxide
The N-oxide functionality can be selectively removed to provide the corresponding 2,5-dichloro-4-nitropyridine. This transformation is typically achieved using reducing agents such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation under controlled conditions.[7]
Caption: General workflow for the deoxygenation of pyridine N-oxides.
General Experimental Protocol for Deoxygenation:
-
Dissolve the substituted pyridine N-oxide (1.0 eq) in an inert solvent such as chloroform or dichloromethane.
-
Slowly add phosphorus trichloride (PCl₃, ~1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Development and Medicinal Chemistry
The ability to introduce diverse functionalities through nucleophilic substitution makes this compound a valuable scaffold for the synthesis of libraries of compounds for biological screening. The resulting substituted nitropyridine N-oxides can be further elaborated, for example, by reduction of the nitro group to an amine, which can then be acylated, alkylated, or used in other coupling reactions. The N-oxide itself can influence the pharmacokinetic properties of a molecule, potentially improving solubility and metabolic stability.
Conclusion
This compound is a promising building block for organic synthesis, offering multiple avenues for functionalization. While specific literature on this isomer is scarce, its reactivity can be reliably predicted based on the well-established chemistry of related nitropyridine N-oxides. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile intermediate in their synthetic endeavors. Further investigation into the specific reactivity and applications of this compound is warranted and is expected to unveil new opportunities in the synthesis of novel chemical entities.
References
- 1. 405230-81-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. appchemical.com [appchemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 2,5-Dichloro-4-nitropyridine 1-oxide in the Synthesis of Novel Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid and efficient synthesis of diverse degrader libraries. This technical guide explores the potential of 2,5-dichloro-4-nitropyridine 1-oxide as a versatile scaffold for the synthesis of novel protein degraders. While direct literature precedent for this specific reagent in degrader synthesis is limited, its chemical architecture, characterized by two reactive chlorine atoms activated by a nitro group and an N-oxide, presents a compelling platform for the construction of key PROTAC components, including E3 ligase ligands and innovative linker systems. This document will detail the underlying principles of targeted protein degradation, the chemical reactivity of dichloronitropyridines, and provide hypothetical synthetic strategies and experimental protocols for leveraging this compound in the generation of next-generation protein degraders.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a powerful strategy in drug discovery that aims to eliminate disease-causing proteins rather than simply inhibiting their function. This is primarily achieved through the use of PROTACs, which are bifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]
The vast majority of PROTACs developed to date recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL).[2] Consequently, there is a significant effort in the field to develop novel E3 ligase ligands to expand the scope of TPD and overcome potential resistance mechanisms.[4] The modular synthesis of PROTACs allows for the systematic optimization of their components to achieve desired potency, selectivity, and pharmacokinetic properties.[2]
This compound: A Versatile Building Block
This compound is a highly functionalized heterocyclic compound. While direct applications in published protein degrader synthesis are not prominent, its chemical features strongly suggest its utility as a versatile building block. The reactivity of this molecule is governed by the presence of two chlorine atoms at positions 2 and 5, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at position 4 and the N-oxide functionality.
The analogous compound, 2,4-dichloro-5-nitropyridine, is known to undergo highly regioselective SNAr reactions, with the initial substitution occurring preferentially at the C4 position due to the strong resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group.[1][5] A similar reactivity pattern can be anticipated for this compound, allowing for the sequential and controlled introduction of different nucleophiles. This step-wise functionalization is ideal for the construction of the intricate architectures of protein degraders.
Synthetic Strategies for Protein Degrader Synthesis
The unique reactivity of this compound can be harnessed in several ways for the synthesis of protein degraders:
Synthesis of Novel E3 Ligase Ligands
The pyridine core of this compound can serve as a scaffold for the development of novel E3 ligase ligands. By sequentially reacting the two chloro-positions with different nucleophiles, a diverse library of substituted pyridines can be generated. One of the chloro-positions can be functionalized with a moiety that engages an E3 ligase, while the other can be used as an attachment point for a linker.
Construction of Rigid and Conformationally Constrained Linkers
The linker plays a crucial role in the efficacy of a PROTAC by dictating the geometry of the ternary complex formed between the POI and the E3 ligase.[6][7] The rigid aromatic core of this compound can be incorporated into the linker structure to provide conformational constraint. This can lead to more favorable ternary complex formation and improved degradation efficiency.
General Experimental Protocol for Sequential Nucleophilic Aromatic Substitution
The following is a generalized protocol for the sequential substitution of the chlorine atoms on a dichloronitropyridine scaffold. This can be adapted for this compound.
Step 1: Monosubstitution
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add the first nucleophile (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃) if required.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the monosubstituted product by column chromatography.
Step 2: Disubstitution
-
Dissolve the monosubstituted intermediate (1.0 eq) in a suitable solvent.
-
Add the second nucleophile (1.2-1.5 eq) and a base if necessary.
-
The reaction conditions for the second substitution may need to be harsher (e.g., higher temperature) than the first.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous work-up and purify the final product.
Data Presentation
To facilitate the comparison of different synthetic routes and the properties of the resulting degraders, all quantitative data should be summarized in clearly structured tables.
| Table 1: Reaction Conditions and Yields for the Synthesis of Pyridine-Based Intermediates | ||||
| Entry | Starting Material | Nucleophile 1 | Nucleophile 2 | Yield (%) |
| 1 | This compound | Amine A | Amine B | Data to be generated |
| 2 | This compound | Thiol A | Amine C | Data to be generated |
| 3 | This compound | Alcohol A | Thiol B | Data to be generated |
| Table 2: Biophysical and Cellular Characterization of Synthesized Degraders | ||||
| Compound ID | Binding Affinity (POI, Kd) | Binding Affinity (E3 Ligase, Kd) | Degradation (DC50) | Max Degradation (Dmax) |
| Degrader-001 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Degrader-002 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Degrader-003 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Visualizations
Signaling Pathway of Targeted Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Logical Relationship of PROTAC Components
Caption: The modular components of a Proteolysis-Targeting Chimera (PROTAC).
Conclusion
While this compound is not yet an established reagent in the synthesis of protein degraders, its chemical properties make it a highly attractive and versatile building block. The ability to perform sequential and regioselective nucleophilic aromatic substitutions on its pyridine core opens up a vast chemical space for the design of novel E3 ligase ligands and innovative linker architectures. This technical guide has outlined the rationale for its use and provided a framework for its incorporation into drug discovery programs focused on targeted protein degradation. Further research and experimental validation are warranted to fully explore the potential of this promising scaffold in the development of the next generation of protein degrader therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,5-Dichloro-4-nitropyridine 1-oxide in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The pyridine N-oxide moiety is an attractive scaffold for PROTAC linkers due to its chemical properties and potential to influence the pharmacological profile of the resulting PROTAC. The N-oxide functionality can act as a hydrogen bond acceptor and may improve solubility and cell permeability. The pyridine ring itself offers a rigid structural element that can be strategically functionalized.
This document provides detailed application notes and a representative protocol for the use of 2,5-Dichloro-4-nitropyridine 1-oxide as a versatile building block for the synthesis of PROTAC linkers.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
References
Application Notes and Protocols for the Reaction of 2,5-Dichloro-4-nitropyridine 1-oxide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-nitropyridine 1-oxide is a halogenated and nitrated pyridine derivative that serves as a versatile building block in organic synthesis. The presence of two chlorine atoms, a strong electron-withdrawing nitro group, and an N-oxide functionality makes it a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of various nucleophiles, particularly amines, to construct complex molecular scaffolds. Such substituted pyridine cores are prevalent in a wide range of biologically active compounds, making the study of these reactions crucial for pharmaceutical and agrochemical research.
These application notes provide a detailed protocol for the reaction of this compound with amines. While specific experimental data for this particular substrate is limited in publicly available literature, the provided protocols are based on established principles of SNAr on related activated heterocyclic systems. Researchers should consider these as a starting point and may need to optimize conditions for their specific amine nucleophiles.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 405230-81-1[1][2] |
| Molecular Formula | C5H2Cl2N2O3[1] |
| Molecular Weight | 209.0 g/mol [1] |
| Appearance | Typically a solid |
Principle of the Reaction and Regioselectivity
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is highly electron-deficient due to the inductive and resonance effects of the nitro group and the N-oxide. This activation facilitates the attack of a nucleophile, such as an amine, on the carbon atoms bearing the chlorine leaving groups.
The key aspect of this reaction is its regioselectivity. In this compound, the potential sites for nucleophilic attack are the C-2 and C-5 positions. However, the strong activating effect of the para-nitro group and the N-oxide directs the nucleophilic attack preferentially to the C-4 position , leading to the displacement of the chlorine atom at this position. The chlorine atom at the C-5 position is significantly less activated and is not expected to be substituted under typical SNAr conditions. While substitution at the C-2 position is also possible, it is generally less favored than at the C-4 position in similar systems.
Therefore, the reaction is expected to yield predominantly the 4-amino-2-chloro-5-nitropyridine 1-oxide derivative.
Experimental Protocols
This section provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Amine Solution Preparation: In a separate flask, prepare a solution of the amine (1.0-1.2 equivalents) and a base (2.0 equivalents, e.g., triethylamine) in the same anhydrous solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of this compound at room temperature using a dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction can be stirred at room temperature or gently heated (e.g., 50-80 °C) if the reaction is slow.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water to perform a liquid-liquid extraction.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-5-nitropyridine 1-oxide derivative.
Safety Precautions
-
Handle this compound and all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Halogenated nitroaromatic compounds can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.
Data Presentation: Summary of Reaction Parameters
The following table summarizes key parameters that can be varied to optimize the reaction of this compound with different amines.
| Parameter | Recommended Conditions / Options | Rationale / Notes |
| Amine Nucleophile | Primary or Secondary Amines | Tertiary amines may lead to different reactivity. |
| Equivalents of Amine | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Solvent | Acetonitrile, Ethanol, DMF, THF | Solvent choice can influence reaction rate and solubility of reagents. |
| Base | Triethylamine, DIPEA, K2CO3 | An organic or inorganic base is used to neutralize the HCl generated during the reaction. 2.0 equivalents are typically used. |
| Temperature | Room Temperature to 80 °C | The reaction can often proceed at room temperature, but heating may be required for less reactive amines. |
| Reaction Time | 1 - 24 hours | Reaction time should be determined by monitoring the reaction progress by TLC or LC-MS. |
Visualizations
Experimental Workflow
Caption: General workflow for the selective amination of this compound.
Plausible Reaction Mechanism (SNAr)
Caption: The SNAr mechanism involves nucleophilic attack followed by the loss of a leaving group.
References
"2,5-Dichloro-4-nitropyridine 1-oxide" for synthesizing heterobifunctional degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of heterobifunctional degraders, also known as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.
Introduction to Heterobifunctional Degraders
Heterobifunctional degraders are chimeric molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1][2] By bringing the POI and the E3 ligase into close proximity, the degrader facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[2][3] This catalytic mechanism allows for sustained protein degradation with substoichiometric amounts of the degrader.[1][4]
Key Components and Design Considerations
The successful design of a potent and selective degrader requires careful consideration of its three constituent parts:
-
E3 Ligase Ligand: The choice of E3 ligase can significantly impact the degrader's activity and tissue specificity.[5] While over 600 E3 ligases are known, most current degraders utilize ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7] Ligands for other E3 ligases like MDM2 and IAPs are also being explored.[6][7]
-
Linker: The linker is a critical determinant of the degrader's efficacy. Its length, composition, and attachment points can influence the formation and stability of the ternary complex between the target protein and the E3 ligase.[5] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[5][8]
-
Target Protein Ligand: A high-affinity ligand for the protein of interest is essential for effective degradation. The ligand's binding affinity and the vector for linker attachment are key parameters in the design process.
General Synthesis Protocols
The synthesis of a heterobifunctional degrader typically involves the separate synthesis of the E3 ligase ligand and the target protein ligand, followed by their conjugation via a suitable linker.
Protocol: Amide Bond Formation for Linker Conjugation
This protocol describes a common method for coupling an amine-containing ligand to a carboxylic acid-functionalized linker using a peptide coupling agent like HATU.
Materials:
-
Amine-containing ligand (1.0 equivalent)
-
Carboxylic acid-functionalized linker (1.1-1.5 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand and the carboxylic acid-functionalized linker in anhydrous DMF or DMSO.[8]
-
Add HATU to the solution and stir for 5 minutes.[8]
-
Add DIPEA or triethylamine to the reaction mixture.[8]
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.[8]
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol is suitable for conjugating an azide-functionalized component with an alkyne-functionalized component.
Materials:
-
Alkyne-functionalized ligand (1.0 equivalent)
-
Azide-functionalized linker/ligand (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalent)
-
Sodium ascorbate (0.3 equivalent)
-
DMF and Water (e.g., 4:1 v/v)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the alkyne-functionalized ligand and the azide-functionalized component in a mixture of DMF and water.[3]
-
In separate vials, prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate pentahydrate.[3]
-
To the stirring solution from step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[3]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours and can be monitored by TLC or LC-MS.[3]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[3]
Evaluation of Degrader Activity
Protocol: Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by the synthesized degrader.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized degrader
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the degrader or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane with TBST.[9]
-
Repeat the blotting process for the loading control antibody.[9]
-
-
Detection and Analysis:
Quantitative Data Presentation
The efficacy of a heterobifunctional degrader is typically characterized by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum percentage of degradation) values. This data is often presented in tabular format for clear comparison between different compounds.
| Degrader | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-771 | BRD4 | VHL | 5 | >95 | 22Rv1 |
| VZ185 | BRD9 | VHL | 4 | >90 | MOLM-13 |
| VZ185 | BRD7 | VHL | 34 | >90 | MOLM-13 |
| MS83 | BRD4/BRD3 | KEAP1 | <500 | Not Specified | MDA-MB-468 |
Data compiled from publicly available literature for illustrative purposes.[7][10]
References
- 1. njbio.com [njbio.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PEG Linkers for PROTACs using 2,5-Dichloro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide the necessary flexibility for the formation of a stable ternary complex between the POI and the E3 ligase. This document provides detailed application notes and protocols for the synthesis of bifunctional PEG linkers for PROTACs, utilizing 2,5-Dichloro-4-nitropyridine 1-oxide as a versatile starting material.
The high electrophilicity of the pyridine ring in this compound, activated by the potent electron-withdrawing nitro group and the N-oxide functionality, allows for efficient nucleophilic aromatic substitution (SNAr) with amine-terminated PEG chains. This approach offers a modular and efficient strategy for the generation of diverse PROTAC linkers with varying lengths and compositions.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflows
The synthesis of a PROTAC using a PEG linker derived from this compound is a modular process. The general workflow involves the synthesis of the bifunctional linker, followed by sequential conjugation to the E3 ligase ligand and the POI ligand.
Caption: General workflow for PROTAC synthesis.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of a PROTAC using a PEG linker derived from this compound. Please note that yields and reaction times are illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of Mono-Substituted PEG Linker Intermediate
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1a | This compound, Diamino-PEG (excess) | Acetonitrile | Room Temp. | 4 - 6 | Mono-amino-PEG-nitropyridine | 60 - 75 |
| 1b | This compound, Mono-Boc-diamino-PEG | DMF, DIPEA | 50 | 12 - 16 | Boc-amino-PEG-nitropyridine | 70 - 85 |
Table 2: Synthesis of the Final PROTAC Molecule
| Step | Reactants | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2 | Mono-amino-PEG-nitropyridine, POI-Ligand-COOH | HATU, DIPEA | DMF | Room Temp. | 2 - 4 | POI-Linker-E3 Ligase Handle | 50 - 65 |
| 3 | POI-Linker-E3 Ligase Handle, E3-Ligand-NH₂ | - | DMSO | 80 - 100 | 12 - 24 | Final PROTAC | 40 - 55 |
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of Mono-amino-PEG-nitropyridine Linker
This protocol describes the selective mono-substitution of this compound with a diamino-PEG to generate a key bifunctional linker intermediate.
Reaction Scheme:
Caption: Synthesis of the mono-amino-PEG-nitropyridine linker.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, dissolve a large excess (5-10 eq) of diamino-PEG of the desired length in anhydrous acetonitrile.
-
Slowly add the solution of this compound to the stirred solution of diamino-PEG at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted product and the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the mono-amino-PEG-nitropyridine linker.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Note on Regioselectivity: The nucleophilic substitution can potentially occur at either the C2 or C5 position. The reaction conditions, particularly the stoichiometry of the reactants, are crucial for favoring mono-substitution. It is essential to thoroughly characterize the product to confirm the position of the substitution. Separation of potential regioisomers may be necessary.
Protocol 2: Synthesis of the Final PROTAC Molecule
This protocol describes the sequential conjugation of the POI ligand and the E3 ligase ligand to the bifunctional PEG linker.
Step 2a: Amide Coupling with POI Ligand
-
To a solution of the mono-amino-PEG-nitropyridine linker (1.0 eq) and a carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.
Step 2b: Nucleophilic Aromatic Substitution with E3 Ligase Ligand
-
Dissolve the purified POI-Linker intermediate (1.0 eq) and an amine-functionalized E3 ligase ligand (1.2 eq) in a suitable solvent such as DMSO.
-
Add a non-nucleophilic base such as DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.
Conclusion
The use of this compound provides a versatile and efficient platform for the synthesis of bifunctional PEG linkers for PROTAC development. The protocols outlined in this document offer a systematic approach to the construction of these critical components, allowing for the modular assembly of PROTACs with diverse linker lengths and functionalities. Careful optimization of reaction conditions and thorough characterization of intermediates and the final product are paramount to ensure the successful synthesis of potent and selective protein degraders.
Application Notes and Protocols: Reaction of 2,5-Dichloro-4-nitropyridine 1-oxide with Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The presence of two chloro substituents, a strong electron-withdrawing nitro group, and an N-oxide moiety creates a unique electronic environment that allows for selective nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes and protocols for the reaction of this compound with primary alcohols, a key transformation for introducing alkoxy side chains to the pyridine scaffold.
Reaction Mechanism and Regioselectivity
The reaction of this compound with primary alcohols in the presence of a base proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The alcohol is deprotonated by the base to form a more nucleophilic alkoxide anion, which then attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This addition step forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of a chloride ion.
A critical aspect of this reaction is its regioselectivity. The pyridine N-oxide group activates the C2 and C4 positions towards nucleophilic attack. The 4-nitro group is a powerful electron-withdrawing group that further activates the ring, particularly the positions ortho and para to it (C3, C5, and the N-oxide itself is para). In the case of this compound, both the C2 and C5 positions are substituted with chlorine atoms.
Based on studies of related substituted pyridine N-oxides, the C2 position is significantly more activated towards nucleophilic attack than other positions on the ring. The reaction rates for nitro-group displacements in nitropyridine 1-oxides follow the order 2 > 4 > 3.[1] For halogeno-pyridine N-oxides, the positional reactivity is also 2 > 4.[1] Therefore, it is predicted that primary alcohols will preferentially attack the C2 position of this compound, leading to the selective formation of 2-alkoxy-5-chloro-4-nitropyridine 1-oxide.
Experimental Protocols
The following protocols are generalized for the reaction of this compound with primary alcohols. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Reaction with Sodium Alkoxides in Anhydrous Alcohol
This protocol is based on established procedures for the reaction of halogenated and nitrated pyridine N-oxides with sodium ethoxide in ethanol.[1]
Materials:
-
This compound
-
Anhydrous primary alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Sodium metal
-
Anhydrous diethyl ether or hexanes for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Sodium Alkoxide Solution: In a round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.1 equivalents) in small pieces to the anhydrous primary alcohol (sufficient to dissolve the starting material and allow for stirring). Stir the mixture until all the sodium has reacted.
-
Reaction: To the freshly prepared sodium alkoxide solution, add this compound (1.0 equivalent).
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 2-alkoxy-5-chloro-4-nitropyridine 1-oxide.
Protocol 2: In Situ Generation of Alkoxide with a Base
This protocol provides an alternative where the alkoxide is generated in situ using a non-nucleophilic base.
Materials:
-
This compound
-
Primary alcohol (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong, non-nucleophilic base (e.g., sodium hydride (NaH), 1.2 equivalents)
-
Standard laboratory glassware for reaction, workup, and purification as in Protocol 1.
Procedure:
-
Reactant Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in the anhydrous solvent.
-
Alkoxide Formation: Slowly add the primary alcohol (1.2 - 2.0 equivalents) to the suspension at 0 °C. Stir the mixture for 30 minutes at room temperature.
-
Reaction: Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the alkoxide solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Quantitative Data
| Nucleophile | Reagents and Solvent | Temperature | Time | Product | Yield (%) |
| Methoxide | Sodium Methoxide, Methanol | Reflux | 2 h | 2-Chloro-4-methoxy-5-nitropyridine | 88 |
| Phenoxide | Phenol, K₂CO₃, DMF | 80 °C | 12 h | 2-Chloro-5-nitro-4-phenoxypyridine | 92 |
Safety Precautions
-
This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving sodium metal or sodium hydride are highly exothermic and produce flammable hydrogen gas. These reactions must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Always add sodium metal or sodium hydride to the solvent; never the other way around.
-
Use anhydrous solvents to prevent violent reactions with sodium metal or sodium hydride.
Conclusion
The reaction of this compound with primary alcohols provides a reliable method for the synthesis of 2-alkoxy-5-chloro-4-nitropyridine 1-oxides. The reaction is expected to proceed with high regioselectivity at the C2 position, driven by the electronic activation of the pyridine N-oxide and the 4-nitro group. The provided protocols offer a solid starting point for researchers to explore the synthesis of a diverse range of alkoxy-substituted pyridine N-oxides, which are valuable intermediates in the discovery of new therapeutic agents.
References
- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,5-Dichloro-4-nitropyridine 1-oxide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 2,5-dichloro-4-nitropyridine 1-oxide as a building block in the synthesis of kinase inhibitors. While direct literature examples of its use are not prevalent, its structural features suggest significant potential for utility in medicinal chemistry and drug discovery. By analogy to structurally related compounds, such as 2,4-dichloro-5-nitropyridine, this application note outlines the predicted reactivity, proposed synthetic strategies, and potential biological targets for kinase inhibitors derived from this compound.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, with numerous approved drugs for the treatment of cancer and other diseases. The pyridine scaffold is a privileged structure in the design of kinase inhibitors, as it can effectively mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.
The subject of this application note, this compound, is a highly functionalized pyridine derivative. Its chemical structure, featuring two reactive chlorine atoms, a strong electron-withdrawing nitro group, and an N-oxide moiety, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These characteristics make it a potentially valuable starting material for the construction of diverse libraries of kinase inhibitors. The N-oxide functionality can further influence the electronic properties of the ring and may offer additional points for interaction with biological targets or impact pharmacokinetic properties.
While the structurally similar 2,4-dichloro-5-nitropyridine has been utilized in the synthesis of inhibitors for kinases like ALK5 and Rho-kinase (ROCK), the specific application of this compound in this context is not yet widely documented in scientific literature.[1][2] This document, therefore, aims to provide a prospective guide for researchers interested in exploring its synthetic utility.
Predicted Reactivity and Synthetic Strategy
The reactivity of this compound in SNAr reactions is dictated by the electronic effects of the substituents on the pyridine ring. The nitro group at the C4 position and the N-oxide at the N1 position are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. This activation facilitates the displacement of the chlorine atoms at the C2 and C5 positions.
The regioselectivity of the substitution will depend on the relative activation of the C2 and C5 positions. It is anticipated that the first nucleophilic substitution will occur preferentially at one of these positions, allowing for a stepwise and controlled introduction of different functionalities. This sequential substitution is a key strategy in building the complex molecular architectures typical of kinase inhibitors.
A general synthetic workflow for the utilization of this compound in the synthesis of a generic kinase inhibitor is proposed below. This multi-step synthesis would involve sequential nucleophilic aromatic substitutions, potentially followed by reduction of the nitro group and further functionalization.
References
Application Notes and Protocols: Regioselectivity of Nucleophilic Attack on 2,5-Dichloro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the anticipated regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,5-Dichloro-4-nitropyridine 1-oxide. This compound is a highly activated heterocyclic system, making it a valuable building block in medicinal chemistry and drug development for the synthesis of complex pyridine derivatives. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of physical organic chemistry and draws analogies from structurally related compounds to predict reaction outcomes and provide robust experimental protocols. The key factors governing the regioselectivity are discussed, and representative procedures for reactions with common nucleophiles are detailed.
Introduction
This compound possesses a unique arrangement of activating groups that renders it highly susceptible to nucleophilic aromatic substitution. The pyridine N-oxide and the nitro group, both potent electron-withdrawing moieties, significantly lower the electron density of the pyridine ring, thereby facilitating attack by nucleophiles. The two chlorine atoms at the C2 and C5 positions serve as excellent leaving groups. Understanding the preferred site of nucleophilic attack is critical for the strategic design of synthetic routes toward novel pharmaceutical agents and other functionalized organic molecules.
The regioselectivity of SNAr reactions on substituted pyridines is primarily dictated by the stability of the intermediate Meisenheimer complex. The position that allows for the most effective delocalization of the negative charge of the intermediate will be the favored site of attack. In the case of this compound, both the N-oxide and the nitro group play a crucial role in stabilizing this intermediate.
Predicted Regioselectivity
Nucleophilic attack on this compound can theoretically occur at either the C2 or C5 position, leading to the displacement of the corresponding chloride.
-
Attack at C2: This position is ortho to the N-oxide group. The N-oxide can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
Attack at C5: This position is ortho to the nitro group. The nitro group is one of the strongest activating groups for SNAr reactions and can delocalize the negative charge onto its oxygen atoms.
The predicted major and minor products are illustrated in the following logical diagram:
Caption: Predicted pathways for nucleophilic attack on this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the regioselective substitution on this compound with various nucleophiles. This data is extrapolated from reactions on analogous compounds and serves as a predictive guide. Experimental verification is essential.
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Predicted Regioselectivity (C5:C2 Ratio) |
| Amines | Aniline | ACN, Et3N, RT | >95:5 |
| Morpholine | EtOH, Reflux | >90:10 | |
| Alkoxides | Sodium Methoxide | Methanol, RT | >98:2 |
| Thiols | Thiophenol | DMF, K2CO3, RT | >95:5 |
Experimental Protocols
The following protocols are adapted from established procedures for SNAr reactions on related dichloronitropyridine derivatives and can be used as a starting point for the investigation of this compound.
Protocol 1: Synthesis of 5-Anilino-2-chloro-4-nitropyridine 1-oxide (Predicted Major Product)
This protocol outlines the reaction with an amine nucleophile.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et3N)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add aniline (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically when the starting material is no longer visible by TLC), remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-anilino-2-chloro-4-nitropyridine 1-oxide.
Protocol 2: Synthesis of 5-Methoxy-2-chloro-4-nitropyridine 1-oxide (Predicted Major Product)
This protocol details the reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the stirred sodium methoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify by silica gel column chromatography to yield 5-methoxy-2-chloro-4-nitropyridine 1-oxide.
Experimental Workflow
The general workflow for conducting and analyzing the nucleophilic substitution on this compound is as follows:
Caption: General experimental workflow for SNAr reactions.
Applications in Drug Development
The selective functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. The anticipated regioselective synthesis of 5-substituted-2-chloro-4-nitropyridine 1-oxides provides a versatile platform for further molecular elaboration. The remaining chlorine at the C2 position can be subjected to a second, distinct nucleophilic substitution or participate in cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The N-oxide functionality itself can be a critical pharmacophoric feature or can be readily removed to provide the corresponding pyridine derivatives.[1] This dual reactivity makes this compound a potentially valuable scaffold for the development of novel therapeutics, including kinase inhibitors, anti-infective agents, and other biologically active molecules.[1]
References
Application Notes and Protocols for 2,5-Dichloro-4-nitropyridine 1-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and established medicinal chemistry applications for 2,5-dichloro-4-nitropyridine 1-oxide (CAS No: 405230-81-1) are limited in publicly available literature. The following application notes and protocols are based on the known reactivity and biological potential of structurally related nitropyridine-N-oxides and dichloronitropyridines. These should be considered as a starting point for research and development.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. The pyridine N-oxide moiety can enhance solubility and modulate the pharmacokinetic profile of drug candidates.[1][2] The presence of two chlorine atoms and a nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for generating diverse libraries of novel compounds.[3][4] The nitro group itself can be a key pharmacophore or be reduced to an amine for further derivatization. This document outlines potential applications and provides detailed, prospective protocols for the synthetic manipulation of this scaffold.
Application Notes
Scaffold for Nucleophilic Aromatic Substitution (SNAr) Libraries
The primary application of this compound is as an electrophilic scaffold for SNAr reactions. The electron-withdrawing nitro group at the C4 position, combined with the N-oxide, strongly activates the chlorine atoms at C2 and C5 for displacement by a wide range of nucleophiles.
-
Potential Nucleophiles: Amines (primary, secondary, anilines), thiols, alkoxides, and phenoxides can be used to introduce a variety of substituents.
-
Selective Substitution: The chlorine at the C5 position is ortho to the powerful electron-withdrawing nitro group, making it the more reactive site for nucleophilic attack. This regioselectivity can be exploited to synthesize monosubstituted derivatives under controlled conditions (e.g., lower temperatures, shorter reaction times). Disubstituted compounds can be synthesized by using an excess of the nucleophile and more forcing conditions.
-
Therapeutic Targets: Libraries generated from this scaffold can be screened for a multitude of biological activities. Pyridine derivatives are known to exhibit a broad range of effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6]
Precursor for Fused Heterocyclic Systems
Derivatives of this compound can serve as intermediates for the synthesis of more complex, fused heterocyclic systems. For example, reaction with a binucleophilic reagent could lead to the formation of bicyclic structures with potential biological significance.
Modulation of Physicochemical and Pharmacokinetic Properties
The pyridine N-oxide functional group is highly polar and can act as a strong hydrogen bond acceptor.[1][2][7]
-
Solubility: Introducing the N-oxide motif can increase the aqueous solubility of a parent compound, which is a critical parameter in drug development.
-
Metabolic Stability: The N-oxide can alter the metabolic profile of a drug, potentially blocking sites of metabolism or introducing new metabolic pathways.
-
Prodrug Strategy: In some contexts, particularly in hypoxic environments like solid tumors, the N-oxide can be reduced in vivo to the corresponding pyridine, acting as a hypoxia-activated prodrug.[1][2]
Data Presentation: Template for Screening Results
Quantitative data from the screening of synthesized derivatives should be organized systematically. The following table provides a template for summarizing the biological activity of a library of compounds derived from this compound.
| Compound ID | R¹ Substituent (at C5) | R² Substituent (at C2) | Target Assay (e.g., Kinase) | IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Lead-001 | -NH-CH₂-Ph | -Cl | Example Kinase 1 | 1.2 | >50 | >41.7 |
| Lead-002 | -S-Ph | -Cl | Example Kinase 1 | 3.5 | >50 | >14.3 |
| Lead-003 | -NH-CH₂-Ph | -NH-CH₂-Ph | Example Kinase 1 | 0.8 | 25 | 31.3 |
| Control | Standard Drug | N/A | Example Kinase 1 | 0.1 | 10 | 100 |
Experimental Protocols
Protocol 1: Mono-substitution via Nucleophilic Aromatic Substitution (SNAr) at C5
This protocol describes a general procedure for the selective substitution of the C5 chlorine atom using an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Ethanol or Acetonitrile
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Add the amine nucleophile (1.05 equiv) to the solution at room temperature, followed by the addition of a non-nucleophilic base such as triethylamine (1.2 equiv).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-substituted product.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to an amine, which can be used for subsequent functionalization (e.g., amide coupling, sulfonamide formation).
Materials:
-
5-substituted-2-chloro-4-nitropyridine 1-oxide (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)
-
Ethanol/Water mixture or Ethyl Acetate
-
Celite
Procedure (using Iron powder):
-
Suspend the nitro compound (1.0 equiv) and iron powder (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride (0.2 equiv).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully converted.
-
Allow the reaction to cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude amine can be purified by column chromatography or used directly in the next step.
Protocol 3: Deoxygenation of the N-Oxide
This protocol describes the removal of the N-oxide oxygen to yield the corresponding pyridine derivative. This step is often performed if the N-oxide moiety is not desired in the final molecule.
Materials:
-
Substituted 4-aminopyridine 1-oxide (from Protocol 2)
-
Phosphorus trichloride (PCl₃) or Sodium dithionite (Na₂S₂O₄)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure (using PCl₃):
-
Dissolve the pyridine N-oxide derivative (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic workflow for library generation.
Caption: Key reactive sites and transformations.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Synthesis of a von Hippel-Lindau (VHL)-Recruiting PROTAC Utilizing 2,5-Dichloro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using 2,5-dichloro-4-nitropyridine 1-oxide as a key starting material for the E3 ligase ligand. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[4][5] This guide outlines a modular synthetic approach to construct a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design.[6][7][8]
The synthesis begins with the functionalization of this compound to build the core of the VHL ligand. This is followed by the sequential attachment of a polyethylene glycol (PEG) linker and a ligand for the target protein. PEG linkers are often employed to enhance the solubility and pharmacokinetic properties of PROTACs.[9][] This protocol provides methodologies for synthesis, purification, and characterization of the final PROTAC molecule.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple protein molecules.
Overall Synthetic Workflow
The synthesis is a multi-step process involving the construction of the VHL ligand from this compound, followed by sequential linker and warhead conjugation.
Experimental Protocols
Disclaimer: The following protocols are representative and may require optimization for specific substrates and laboratory conditions. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Step 1: Synthesis of Intermediate A
This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The C5-chloro position of this compound is more activated towards nucleophilic attack by the hydroxyl group of the protected hydroxyproline due to the electronic effects of the nitro and N-oxide groups.
Protocol:
-
To a solution of (2S,4R)-tert-butyl 4-hydroxypyrrolidine-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate A .
Step 2: Reduction of the N-Oxide (Intermediate B)
The pyridine N-oxide is reduced to the corresponding pyridine.
Protocol:
-
Dissolve Intermediate A (1.0 eq) in acetic acid.
-
Add iron powder (Fe, 5.0 eq) portion-wise.
-
Heat the mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Neutralize the filtrate with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
The crude Intermediate B is often used in the next step without further purification.
Step 3: Reduction of the Nitro Group (Intermediate C - VHL Ligand Core)
The nitro group is reduced to an amine, which will serve as the attachment point for the linker.
Protocol:
-
Dissolve Intermediate B (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (NH4Cl, 3.0 eq) followed by zinc dust (Zn, 5.0 eq).
-
Stir the reaction vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude Intermediate C . Purify by flash column chromatography if necessary.
Step 4: Linker Conjugation (VHL Ligand-Linker Intermediate)
An amide bond is formed between the amine of the VHL ligand core and a bifunctional linker, for example, an N-Boc protected amino-PEG-acid linker.
Protocol:
-
Under an inert atmosphere, dissolve Intermediate C (1.0 eq) and an appropriate N-Boc-amino-PEG-acid linker (e.g., Boc-NH-PEG3-COOH, 1.1 eq) in anhydrous DMF.
-
Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the solution and stir for 5 minutes.[1][3]
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[1]
-
Upon completion, dilute with ethyl acetate and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected VHL-linker intermediate.
-
Deprotect the Boc group by dissolving the intermediate in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and stirring at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the VHL Ligand-Linker Intermediate as a TFA salt.
Step 5: Warhead Conjugation (Final PROTAC)
The final step is the coupling of a ligand for the protein of interest (the "warhead") to the free amine of the linker. Here, we use a carboxylic acid-functionalized BET inhibitor (e.g., a JQ1 derivative) as an example.
Protocol:
-
Dissolve the POI ligand (e.g., JQ1-acid, 1.0 eq) and the VHL Ligand-Linker Intermediate (TFA salt, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and stir for 5 minutes.
-
Add DIPEA (3.0 eq) to neutralize the TFA salt and catalyze the reaction.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Work-up the reaction as described in Step 4.
-
Purify the final crude PROTAC using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1]
Data Presentation
Table 1: Summary of Synthetic Steps and Representative Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | SNAr Reaction | NaH, DMF | DMF | 12-16 | 0 to RT | 75 |
| 2 | N-Oxide Reduction | Fe, Acetic Acid | Acetic Acid | 2-4 | 60 | 90 |
| 3 | Nitro Reduction | Zn, NH4Cl | EtOH/H2O | 1-2 | RT | 85 |
| 4 | Linker Conjugation | HATU, DIPEA | DMF | 4-12 | RT | 65 |
| 5 | Warhead Conjugation | HATU, DIPEA | DMF | 12-16 | RT | 50 |
Yields are representative and may vary.
Table 2: Characterization of the Final PROTAC
| Analysis | Method | Expected Result |
| Identity & Purity | LC-MS | Single major peak with correct M+H+ |
| Structure Confirmation | 1H & 13C NMR | Peaks consistent with proposed structure |
| Purity | Analytical HPLC | >95% |
| Degradation Activity | Western Blot | Dose-dependent reduction of POI levels |
| Potency | DC50 Assay | Determination of 50% degradation concentration |
Protocols for Characterization
Protocol: Western Blot for Protein Degradation
This is a common method to quantify the reduction in the levels of the target protein.[11]
Materials:
-
Cell line expressing the protein of interest.
-
Synthesized PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates (e.g., using a BCA assay) to ensure equal protein loading.[11]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
Quantify band intensity using densitometry software to determine the extent of protein degradation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions of 2,5-Dichloro-4-nitropyridine 1-oxide
Welcome to the technical support center for optimizing reaction yields for substitutions on 2,5-dichloro-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Understanding the Reactivity of this compound
This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the 4-nitro group and the pyridine 1-oxide moiety significantly enhances the electrophilicity of the pyridine ring, facilitating the displacement of the chloride leaving groups.
A critical aspect of reactions with this substrate is regioselectivity : the preferential substitution of one chlorine atom over the other. The chlorine at the C-2 position is situated ortho to the N-oxide and meta to the nitro group, while the chlorine at the C-5 position is meta to the N-oxide and ortho to the nitro group. The interplay of these electronic effects dictates the site of nucleophilic attack.
For many related nitropyridine systems, nucleophilic attack is favored at positions ortho or para to the activating nitro group. In the case of this compound, this would suggest a preference for substitution at the C-5 position. However, the N-oxide group also strongly activates the ortho (C-2) and para (not applicable here) positions. Therefore, the precise regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom is more likely to be substituted first in this compound?
A1: Based on the strong activating effect of the nitro group at the ortho and para positions, the chlorine at the C-5 position is generally expected to be more reactive towards nucleophilic attack. The N-oxide also activates the C-2 position, but the influence of the nitro group is often dominant. However, the actual outcome can be highly dependent on the specific reaction conditions and the nucleophile used. It is recommended to perform a small-scale trial and confirm the regioselectivity using analytical techniques such as NMR spectroscopy.
Q2: My reaction is sluggish or shows no conversion. What are the common causes?
A2: Several factors can contribute to low or no reactivity:
-
Insufficiently activated nucleophile: Weak nucleophiles may require the presence of a base to be deprotonated and become more reactive.
-
Low reaction temperature: SNAr reactions often require heating to proceed at a reasonable rate.
-
Inappropriate solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt and leave the anion more nucleophilic.
-
Poor quality starting material: Ensure your this compound and nucleophile are pure and dry.
Q3: I am observing the formation of multiple products. How can I improve the selectivity?
A3: The formation of multiple products can be due to a lack of regioselectivity or side reactions.
-
To improve regioselectivity:
-
Temperature control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.
-
Solvent effects: The polarity of the solvent can influence the relative activation of the C-2 and C-5 positions. Experiment with a range of solvents.
-
Nucleophile choice: Sterically hindered nucleophiles may exhibit different regioselectivity compared to smaller ones.
-
-
To minimize side reactions:
-
Inert atmosphere: If your nucleophile is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Control of stoichiometry: Using a slight excess of the nucleophile can help drive the reaction to completion and minimize side reactions involving the starting material. However, a large excess may lead to double substitution.
-
Q4: How can I remove the N-oxide group after the substitution reaction?
A4: The N-oxide can be deoxygenated to the corresponding pyridine derivative. A common method is treatment with a reducing agent such as phosphorus trichloride (PCl3) in a suitable solvent like chloroform or dichloromethane.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Poor quality of reagents. | 1. Add a suitable base (e.g., K2CO3, Et3N, DIPEA) to deprotonate the nucleophile. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. 4. Purify starting materials and ensure they are dry. |
| Mixture of Regioisomers | 1. Similar reactivity of C-2 and C-5 positions under the reaction conditions. 2. Reaction temperature is too high, leading to loss of selectivity. | 1. Screen different solvents to modulate the relative reactivity. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Consider using a more sterically demanding nucleophile to potentially favor substitution at the less hindered position. |
| Formation of Di-substituted Product | 1. Use of a large excess of the nucleophile. 2. Prolonged reaction time or high temperature after the first substitution is complete. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction once the mono-substituted product is maximized. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Presence of water or other reactive impurities. 3. Strong basic or acidic conditions. | 1. Perform the reaction at a lower temperature. 2. Use anhydrous solvents and reagents. 3. Use a milder base or buffer the reaction if necessary. |
Experimental Protocols
Below are representative, generalized protocols for performing nucleophilic aromatic substitution on this compound. Note: These are starting points and may require optimization for your specific nucleophile.
Protocol 1: Substitution with an Amine Nucleophile
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M), add the amine nucleophile (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Substitution with a Thiol Nucleophile
-
Reaction Setup: To a solution of the thiol (1.1 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq, handle with extreme care) or potassium carbonate (2.0 eq) at 0 °C. Stir for 15-30 minutes to form the thiolate.
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution at 0 °C. Allow the reaction to warm to room temperature and stir.
-
Reaction Conditions: Monitor the reaction by TLC or LC-MS. Gentle heating (40-60 °C) may be required.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
General SNAr Mechanism
Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.
Experimental Workflow for Optimization
Side products in "2,5-Dichloro-4-nitropyridine 1-oxide" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dichloro-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reactions of this compound?
A1: this compound is a versatile reagent primarily used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyridine N-oxide moiety activate the chlorine atoms, making them susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiols. Additionally, the N-oxide can be deoxygenated to the corresponding pyridine.
Q2: Which chlorine atom is more reactive in nucleophilic substitution reactions?
A2: While specific reactivity data for this exact molecule is not extensively published, based on analogous structures like 2,4-dichloro-5-nitropyridine, the chlorine at the 4-position is generally more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group. However, the chlorine at the 2-position is also susceptible to substitution.
Q3: What are the common impurities that might be present in the starting material?
A3: Commercially available this compound may contain small amounts of the unoxidized precursor, 2,5-dichloro-4-nitropyridine. Other potential impurities could arise from the oxidation process, such as byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid if m-CPBA is used).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield of Monosubstituted Product in Nucleophilic Aromatic Substitution
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Over-reaction leading to disubstituted product: The reaction conditions (temperature, time, excess nucleophile) may be too harsh, causing the displacement of both chlorine atoms. | - Reduce the reaction temperature. - Decrease the reaction time and monitor closely by TLC or LC-MS. - Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents). |
| Decomposition of starting material: The starting material may be unstable under the reaction conditions, especially in the presence of strong bases or high temperatures. | - Use a milder base (e.g., K2CO3 instead of NaH). - Perform the reaction at a lower temperature. |
| Incomplete reaction: The reaction may not have gone to completion. | - Increase the reaction time or temperature cautiously, while monitoring for side product formation. - Ensure the nucleophile is of sufficient purity and reactivity. |
Issue 2: Formation of an Unexpected Deoxygenated Side Product
Possible Cause & Solution:
The N-oxide functional group can be reduced (deoxygenated) under certain conditions, leading to the formation of 2,5-dichloro-4-nitropyridine as a significant byproduct.
| Possible Cause | Troubleshooting Step |
| Presence of a reducing agent: Some reagents, particularly trivalent phosphorus compounds (e.g., PPh3, P(OEt)3) or certain metals, can deoxygenate the N-oxide. | - Avoid the use of known reducing agents unless deoxygenation is the desired outcome. - If a phosphine-based ligand is required for a subsequent step, consider adding it after the initial substitution reaction is complete. |
| Reaction with certain nucleophiles: Some nucleophiles or reaction conditions can promote deoxygenation. | - If deoxygenation is consistently observed, consider alternative synthetic routes or protecting group strategies. |
A potential pathway for deoxygenation is illustrated below:
Caption: Deoxygenation of the N-oxide to the corresponding pyridine.
Issue 3: Formation of a Phenolic Side Product
Possible Cause & Solution:
In the presence of water or hydroxide ions, one of the chlorine atoms can be displaced to form a chloronitrohydroxypyridine 1-oxide.
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction: Water can act as a nucleophile, leading to hydrolysis. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
| Use of a strong aqueous base: Strong bases like NaOH or KOH in the presence of water will favor hydrolysis. | - Use a non-nucleophilic organic base (e.g., triethylamine, DIPEA). - If an inorganic base is necessary, use an anhydrous one (e.g., anhydrous K2CO3). |
The logical relationship for the formation of a phenolic byproduct is as follows:
Caption: Formation of a phenolic byproduct via hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with an Amine
This protocol describes a general method for the selective substitution of one chlorine atom with a primary or secondary amine.
Workflow:
Caption: Workflow for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the non-nucleophilic base (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C and add the amine (1.0-1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deoxygenation of this compound
This protocol outlines a method for the removal of the N-oxide group.
Workflow:
Caption: Workflow for the deoxygenation of this compound.
Materials:
-
This compound
-
Phosphorus trichloride (PCl3)
-
Inert solvent (e.g., chloroform, toluene)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq.) in an inert solvent under an inert atmosphere.
-
Cool the solution to 0 °C and add phosphorus trichloride (1.1-1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the aqueous solution with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables provide a hypothetical summary of reaction outcomes to illustrate the effects of different conditions.
Table 1: Effect of Nucleophile Equivalents on Product Distribution in Amination
| Entry | Nucleophile (eq.) | Temperature (°C) | Time (h) | Monosubstituted Product (%) | Disubstituted Product (%) | Starting Material (%) |
| 1 | 1.0 | 25 | 4 | 85 | 5 | 10 |
| 2 | 1.5 | 25 | 4 | 70 | 25 | 5 |
| 3 | 2.0 | 25 | 4 | 40 | 55 | <5 |
Table 2: Effect of Reaction Conditions on Deoxygenation
| Entry | Reagent | Temperature (°C) | Time (h) | Deoxygenated Product (%) | Starting Material (%) | Other Byproducts (%) |
| 1 | PCl3 (1.2 eq.) | 25 | 2 | 95 | <5 | <1 |
| 2 | PPh3 (1.5 eq.) | 80 | 12 | 70 | 20 | 10 |
Technical Support Center: Purification of 2,5-Dichloro-4-nitropyridine 1-oxide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 2,5-Dichloro-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are silica gel column chromatography and recrystallization. Column chromatography is often employed for the initial separation of the target compound from significant impurities, while recrystallization is an excellent technique for achieving high purity in the final product.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities in crude this compound can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Potential impurities may include unreacted starting materials, residual solvents, and other chlorinated or nitrated pyridine isomers formed during the reaction.
Q3: What is the appearance and solubility of pure this compound?
A3: Pure this compound is expected to be a crystalline solid, likely pale yellow to light orange in color, similar to other nitrated pyridine-N-oxides. It is expected to be soluble in polar organic solvents such as ethyl acetate, dichloromethane, and alcohols, and have poor solubility in non-polar solvents like hexane.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of similar compounds and are recommended for this compound.[1][2] TLC is a rapid and effective method for monitoring the progress of a reaction and the separation during column chromatography.[1] HPLC provides a more accurate quantitative measure of purity. Gas Chromatography (GC) may also be a suitable technique.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to prevent hydrolysis of the product. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery. |
| Product Loss During Chromatography | The compound may be highly polar and adhere strongly to the silica gel. Try using a more polar eluent system, such as a gradient of methanol in dichloromethane.[3] However, be cautious with basic solvent systems which can dissolve silica.[3] |
| Product Loss During Recrystallization | Too much solvent was used for recrystallization, or the cooling process was too rapid. Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Product Decomposition | Pyridine-N-oxides can be sensitive to heat and strong acids or bases.[4] Avoid prolonged heating during recrystallization and ensure that any acidic or basic impurities from the reaction are neutralized before purification. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution During Chromatography | The impurity has a similar polarity to the product. Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase, such as alumina. |
| Co-crystallization During Recrystallization | The impurity has a similar structure and solubility to the product. If recrystallization is ineffective, column chromatography is the recommended next step to separate structurally similar compounds.[5] If the product is still impure, a second recrystallization from a different solvent system may be effective. |
| Colored Impurities | Colored impurities may arise from degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent purification.[5] Use a minimal amount of charcoal to avoid significant product loss. |
Experimental Protocols
The following are general protocols for the purification of this compound, adapted from procedures for similar compounds.
Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed with no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent could be a mixture of hexane and ethyl acetate (e.g., 9:1), with the polarity gradually increased.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. For compounds like this compound, solvents such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane may be effective.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved at the solvent's boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
References
"2,5-Dichloro-4-nitropyridine 1-oxide" stability and storage conditions
This technical support center provides essential information on the stability, storage, and handling of 2,5-Dichloro-4-nitropyridine 1-oxide, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] A recommended storage temperature is between 2-8°C. It is crucial to protect the compound from moisture and incompatible materials.
Q2: What is the shelf life and stability of this compound?
The product is chemically stable under standard ambient conditions (room temperature). While a specific shelf life is not provided, following the recommended storage conditions will maximize its stability. For long-term storage, keeping it in a cool, dry place is advised.
Q3: What are the main hazards associated with this compound?
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[4][5] There is a possible risk of irreversible effects, and it is suspected of causing genetic defects.[1] Appropriate personal protective equipment (PPE) should always be used when handling this chemical.
Q4: What materials are incompatible with this compound?
The compound should be stored away from strong oxidizing agents.[1][5] Contact with strong acids and bases should also be avoided.
Q5: How should I handle spills of this compound?
For spills, it is important to avoid dust formation.[2][6] You should sweep up the solid material and place it into a suitable, closed container for disposal.[2][3] Ensure the area is well-ventilated. Do not let the product enter drains.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Verify that the compound has been stored at 2-8°C in a tightly sealed container, away from moisture and light. Consider using a fresh batch of the compound if degradation is suspected. |
| Contamination of the compound. | Ensure that dedicated spatulas and glassware are used when handling the compound. Avoid introducing any impurities. | |
| Poor Solubility | Use of an inappropriate solvent. | The compound is soluble in methanol, acetone, and methylene chloride, but insoluble in water.[5] Ensure you are using a compatible solvent for your experiment. |
| The compound has precipitated out of solution. | Gently warm the solution or try sonication to redissolve the compound. Always check the concentration limits for the specific solvent. | |
| Color Change of the Compound | Exposure to light or air over a prolonged period. | While a slight color change may not always indicate decomposition, it is best to use a fresh sample for sensitive experiments. Store in a dark, airtight container. |
| Contamination. | Review handling procedures to prevent cross-contamination. |
Experimental Protocols
General Weighing and Solution Preparation Protocol
-
Preparation : Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] All handling of the solid compound should be done in a chemical fume hood.[1]
-
Weighing : Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel using a clean spatula. Record the exact weight.
-
Dissolution : Add the weighed compound to a suitable volumetric flask. Add a portion of the desired solvent (e.g., methanol, acetone) and swirl gently to dissolve the solid.
-
Final Volume : Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask. Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage of Solution : If the solution is not for immediate use, store it in a tightly sealed, clearly labeled container at the recommended temperature, protected from light.
Visual Guides
Caption: A logical workflow for the safe handling and preparation of this compound solutions.
References
Troubleshooting incomplete reactions with "2,5-Dichloro-4-nitropyridine 1-oxide"
Technical Support Center: 2,5-Dichloro-4-nitropyridine 1-oxide
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of reactivity?
A1: this compound is a highly substituted pyridine derivative. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing chlorine atoms, a strong electron-withdrawing nitro group (NO₂), and an N-oxide functional group.[1][2] This electron-poor nature makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile attacks the ring and displaces one of the chlorine atoms.[1][3]
Q2: In a typical SNAr reaction, which of the two chlorine atoms on this compound is more likely to be substituted?
A2: The chlorine atom at the C5 position is significantly more likely to be substituted. For an SNAr reaction to proceed efficiently, a strong electron-withdrawing group must be positioned ortho or para to the leaving group.[3][4] This positioning allows for the stabilization of the negative charge in the reaction intermediate (the Meisenheimer complex). In this molecule, the C5-Cl is ortho to the powerful nitro group, whereas the C2-Cl is meta. Therefore, nucleophilic attack is strongly favored at the C5 position.
Q3: What is the general mechanism for the reaction of this compound with a nucleophile?
A3: The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr.
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the C5-chlorine. This disrupts the aromaticity of the ring and forms a negatively charged intermediate called a Meisenheimer complex.
-
Stabilization: The negative charge of this intermediate is delocalized across the ring and is effectively stabilized by the ortho-nitro group through resonance.
-
Elimination: Aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.
Q4: What are the key safety considerations when handling nitropyridine compounds?
A4: Aromatic nitro compounds can be energetic and should be handled with care.[5] Similar compounds are listed as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide for Incomplete Reactions
Problem: My reaction shows low or no conversion of the starting material.
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Reactivity | The combination of your specific nucleophile, temperature, and solvent may not provide enough energy to overcome the activation barrier. SNAr reactions on heteroaromatic rings can sometimes be slow and require heating.[7] | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for any signs of decomposition (e.g., darkening of the reaction mixture).2. Use a Stronger Nucleophile: If applicable, consider a more potent nucleophile.3. Catalysis: For some reactions, the use of a Lewis acid or phase-transfer catalyst can enhance the rate.[8] |
| Poor Solubility | The starting material or nucleophile may not be sufficiently soluble in the chosen solvent, leading to a slow, heterogeneous reaction. 2,4-Dichloro-5-nitropyridine is noted to have poor solubility in low polarity solvents.[1] | 1. Change Solvent: Switch to a polar aprotic solvent known to be effective for SNAr reactions, such as DMF, DMSO, NMP, or acetonitrile.2. Confirm Solubility: Perform a solubility test with your starting materials in the selected solvent before running the reaction on a larger scale. |
| Deactivated Nucleophile | If the nucleophile is an amine or alcohol, it can be protonated by any acidic species in the reaction mixture, rendering it non-nucleophilic. | 1. Add a Base: Include a non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or K₂CO₃) to neutralize any acid formed (like HCl) and ensure the nucleophile remains in its active, deprotonated state.[1] An excess of base (e.g., 2-4 equivalents) is often used.[1] |
Problem: The reaction starts but stalls before reaching completion.
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Time or Temperature | SNAr reactions may require extended periods at elevated temperatures to go to completion. | 1. Extend Reaction Time: Continue monitoring the reaction by TLC or LC-MS. If the reaction is progressing cleanly but slowly, simply extend the reaction time.[9]2. Re-evaluate Temperature: A modest increase in temperature may be needed to push the reaction to completion. |
| Reagent Degradation | The nucleophile or base may be degrading over time under the reaction conditions, especially if heat is applied. | 1. Add Fresh Reagent: If the reaction has stalled, consider adding another portion of the nucleophile and/or base.2. Use a More Stable Reagent: If degradation is suspected, investigate if a more thermally stable nucleophile or base can be used. |
Problem: I am observing significant side product formation and low yield of the desired product.
| Possible Cause | Explanation | Recommended Solution |
| Di-substitution | If a strong nucleophile is used in excess or under harsh conditions (high heat), a second substitution at the C2 position may occur after the first at C5. | 1. Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents).2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity. |
| Nitro Group Displacement | The nitro group on 4-nitropyridine-N-oxides can, in some cases, be displaced by nucleophiles.[10][11][12] This can compete with the desired displacement of the chlorine atom. | 1. Milder Conditions: Avoid highly forcing conditions (very high temperatures or extremely strong nucleophiles) that might favor this alternative pathway. |
| Decomposition During Workup | The product may be sensitive to the workup conditions. Products of similar reactions can be susceptible to hydrolysis, especially under strong basic conditions.[9] | 1. Use Mild Base for Quenching: Quench the reaction with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH.[9]2. Minimize Contact with Water: After quenching, promptly extract the product into an organic solvent to reduce its contact time with the aqueous phase.[9] |
Visualized Workflows and Mechanisms
Caption: S(N)Ar Mechanism on C5-Position
Caption: Troubleshooting Incomplete Reactions
General Experimental Protocol
This protocol provides a general methodology for a nucleophilic aromatic substitution reaction. Researchers should optimize conditions for their specific nucleophile and substrate.
1. Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine) (1.1 eq)
-
Anhydrous Solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., Triethylamine or Potassium Carbonate) (2.0-3.0 eq)
-
Reaction flask, condenser, magnetic stirrer, and nitrogen/argon line
2. Reaction Setup:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent.
-
Stir the mixture until the starting material is fully dissolved.
-
Add the base (e.g., K₂CO₃), followed by the slow, dropwise addition of the nucleophile.[1]
3. Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). A reflux setup may be necessary.[9]
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[9]
4. Workup:
-
Cool the reaction mixture to room temperature.
-
If the solvent is DMF or DMSO, carefully pour the mixture into cold water or a mild buffer solution to precipitate the product.
-
If the solvent is acetonitrile, it may be concentrated under reduced pressure.[1]
-
Carefully neutralize the mixture with a mild acid or base if necessary. A recommended method is to slowly add the reaction mixture to a vigorously stirred, cold solution of a mild base like sodium bicarbonate.[9]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate) multiple times.[9]
-
Combine the organic layers, wash with water and then with brine to remove residual inorganic salts.[9]
5. Purification:
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or recrystallization to obtain the pure substituted product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chempanda.com [chempanda.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dichloro-4-nitropyridine | C5H2Cl2N2O2 | CID 15740877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
How to avoid di-substitution of "2,5-Dichloro-4-nitropyridine 1-oxide"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloro-4-nitropyridine 1-oxide. The information is intended to help users avoid common pitfalls, particularly di-substitution, during nucleophilic aromatic substitution (SNAr) reactions.
Understanding the Reactivity of this compound
This compound is a highly reactive pyridine derivative activated for nucleophilic aromatic substitution. The presence of two chlorine atoms, a strong electron-withdrawing nitro group at the 4-position, and an N-oxide group at the 1-position creates a complex reactivity profile. Both the C2 and C5 positions are susceptible to nucleophilic attack.
The regioselectivity of the substitution is governed by the electronic effects of the substituents. The nitro group at C4 strongly activates the adjacent C5 position, while the N-oxide group activates the C2 position. While direct experimental data for this specific molecule is limited, based on established principles of SNAr reactions on pyridine derivatives, the C5 position is predicted to be the more reactive site due to the powerful stabilizing effect of the adjacent nitro group on the Meisenheimer intermediate.
Troubleshooting Guide & FAQs
Q1: I am observing a significant amount of di-substituted product in my reaction. How can I favor mono-substitution?
A1: The formation of a di-substituted product indicates that the mono-substituted intermediate is sufficiently reactive to undergo a second substitution under the reaction conditions. To promote mono-substitution, consider the following strategies:
-
Stoichiometry Control: Use a strict 1:1 stoichiometry of the nucleophile to this compound, or even a slight excess of the starting material.
-
Lower Reaction Temperature: Reducing the temperature will decrease the overall reaction rate and can enhance the selectivity for the more reactive site, making it easier to stop the reaction after the first substitution.
-
Shorter Reaction Time: Carefully monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Choice of Base: If a base is required, use a weaker, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) instead of a strong base (e.g., NaH, NaOMe) to minimize the formation of highly reactive anionic nucleophiles.
-
Nucleophile Reactivity: If possible, use a less reactive nucleophile. For example, a less basic amine or a sterically hindered nucleophile may exhibit greater selectivity.
Q2: My reaction is very slow or not proceeding at all. What can I do?
A2: If the reaction is not proceeding, the conditions may be too mild. Consider the following adjustments:
-
Increase Temperature: Gradually increase the reaction temperature. For less reactive nucleophiles, heating may be necessary.
-
Use a Stronger Base: If applicable, a stronger base can generate a more potent nucleophile.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
Q3: I am unsure which chlorine atom is being substituted. How can I determine the regioselectivity?
A3: Determining the structure of the product is crucial. The most reliable methods for structure elucidation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide distinct signals for the protons and carbons on the pyridine ring. The coupling patterns and chemical shifts can be used to determine the substitution pattern.
-
X-ray Crystallography: If a suitable crystal of the product can be obtained, single-crystal X-ray diffraction will provide an unambiguous structural determination.
-
Mass Spectrometry (MS): While MS will confirm the mass of the mono-substituted product, it will not distinguish between the two possible isomers.
Q4: Are there any potential side reactions I should be aware of?
A4: Besides di-substitution, other potential side reactions include:
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro groups can occur, especially under basic conditions, leading to the formation of hydroxypyridine derivatives. Ensure the use of anhydrous solvents and reagents.
-
Reaction with the N-oxide group: While less common in nucleophilic substitution on the ring, some reagents can react with the N-oxide functionality, potentially leading to deoxygenation or rearrangement products, especially under harsh conditions.
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in the reaction of this compound with a generic amine nucleophile. This data is illustrative and based on general principles of chemical reactivity.
| Entry | Nucleophile (eq.) | Base (eq.) | Temperature (°C) | Time (h) | Mono-substitution Yield (%) | Di-substitution Yield (%) |
| 1 | 1.1 | 1.2 | 25 | 4 | 85 | 10 |
| 2 | 1.1 | 1.2 | 80 | 4 | 40 | 55 |
| 3 | 2.2 | 2.5 | 25 | 12 | 5 | 90 |
| 4 | 1.0 | 1.1 | 0 | 8 | 95 | <5 |
Experimental Protocols
Detailed Methodology for Selective Mono-amination
This protocol provides a general procedure for the selective mono-substitution of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous acetonitrile (or DMF, DMSO)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous acetonitrile.
-
In a separate flask, prepare a solution of the amine nucleophile (1.05 eq) and potassium carbonate (1.2 eq) or DIPEA (1.2 eq) in anhydrous acetonitrile.
-
Slowly add the amine/base solution to the stirred solution of the starting material at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion (consumption of the starting material), quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.
Visualizations
Caption: Reaction pathway for the nucleophilic aromatic substitution of this compound.
Caption: A logical workflow for troubleshooting common issues in the mono-substitution reaction.
Improving the solubility of "2,5-Dichloro-4-nitropyridine 1-oxide" for reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with 2,5-Dichloro-4-nitropyridine 1-oxide. The focus is on improving its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of this compound?
2. I am observing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Re-evaluate your choice of solvent. If you are using a nonpolar or weakly polar solvent, switch to a more polar aprotic solvent.
-
Gentle Heating: Carefully warming the mixture can significantly increase the solubility of many organic compounds. Proceed with caution and monitor for any signs of decomposition, especially given the presence of the nitro group.
-
Particle Size Reduction: Grinding the solid this compound into a fine powder will increase its surface area and can improve the rate of dissolution.
Below is a workflow to guide your troubleshooting process.
3. Which solvents are recommended for reactions involving this compound?
A solvent screening study is the most effective way to identify the optimal solvent for your specific reaction. However, based on the polarity of the molecule, the following polar aprotic solvents are good starting points:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM) - may have lower solubility
-
Tetrahydrofuran (THF)
4. How can I use a co-solvent system to improve solubility?
A co-solvent system can be highly effective. This involves using a primary solvent in which your other reactants are soluble and adding a smaller amount of a "stronger" solvent to dissolve the this compound.
Experimental Protocol: Co-solvent System for a Nucleophilic Aromatic Substitution Reaction
This protocol provides a general guideline. The specific ratios and solvents should be optimized for your reaction.
-
To your reaction vessel, add the other reactants and the primary reaction solvent (e.g., acetonitrile).
-
In a separate vial, dissolve the this compound in a minimal amount of a high-polarity solvent like DMF or DMSO.
-
Slowly add the solution of this compound to the reaction mixture with stirring.
-
Monitor the reaction mixture for any precipitation. If the compound crashes out, you may need to increase the proportion of the co-solvent.
The decision process for using a co-solvent is outlined below.
Quantitative Data for Structurally Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 3,5-Dichloro-2-(trichloromethyl)pyridine | Acetone | 20 | 198 |
| 3,5-Dichloro-2-(trichloromethyl)pyridine | Methylene Chloride | 20 | 175 |
| 3,5-Dichloro-2-(trichloromethyl)pyridine | Ethyl Acetate | 20 | 150 |
| 3,5-Dichloro-2-(trichloromethyl)pyridine | Toluene | 20 | 120 |
| 3,5-Dichloro-2-(trichloromethyl)pyridine | Methanol | 20 | 25 |
| 3,5-Dichloro-2-(trichloromethyl)pyridine | Hexane | 20 | 2 |
Data for 3,5-Dichloro-2-(trichloromethyl)pyridine is provided for estimation purposes only. Actual solubility of this compound will differ.
Experimental Protocol: General Method for Solubility Determination
This protocol describes a general method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent
-
Analytical balance
-
Vials with caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Ensure there is undissolved solid at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired reaction temperature.
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
-
Analysis:
-
Determine the concentration of the dissolved this compound in the filtered solution using a calibrated HPLC or GC method.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or other desired units based on the determined concentration and the volume of the solvent.
-
The workflow for this experimental determination is visualized below.
Technical Support Center: Managing Exothermic Reactions with 2,5-Dichloro-4-nitropyridine 1-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and management of exothermic reactions involving 2,5-Dichloro-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive chemical that should be handled with care. The primary hazards include:
-
Thermal Sensitivity: As a nitro-containing compound, it has the potential for exothermic decomposition at elevated temperatures, which could lead to a thermal runaway.
-
Reactivity: The pyridine N-oxide moiety and the nitro group activate the chlorine atoms, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions are often exothermic.
-
Toxicity: Similar chlorinated and nitrated aromatic compounds are harmful if swallowed, and can cause skin and eye irritation. Inhalation of dust should be avoided.[1]
Q2: What are the initial signs of a runaway reaction?
A2: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key indicators to monitor include:
-
A sudden and accelerating rise in the reaction temperature that is no longer responsive to cooling.
-
An unexpected increase in pressure within the reaction vessel.
-
Visible changes in the reaction mixture, such as vigorous boiling, gas evolution, or color change.
-
Unusual noises from the reactor.
Q3: What immediate actions should be taken if a runaway reaction is suspected?
A3: In the event of a suspected runaway reaction, prioritize personal safety and then attempt to bring the reaction under control:
-
Alert personnel and evacuate the immediate area if necessary.
-
If safe to do so, immediately apply maximum cooling to the reactor.
-
Stop any further addition of reactants.
-
If the reaction is in its early stages, consider quenching by adding a pre-determined, cold, inert solvent to dilute the reactants and absorb heat.
-
Follow established emergency shutdown procedures for your laboratory or facility.
Q4: How can the exothermic nature of reactions with this compound be managed on a larger scale?
A4: Scaling up reactions with this compound requires careful consideration of heat management. Key strategies include:
-
Slow, controlled addition of reagents: Adding the nucleophile or the pyridine oxide substrate portion-wise or via a syringe pump allows for better control of the reaction rate and heat generation.
-
Efficient cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling bath with a powerful cryostat). The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.
-
Flow chemistry: Continuous flow reactors offer superior heat transfer and control, minimizing the risk of thermal runaway, and are a highly recommended approach for scaling up exothermic reactions.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction temperature rises too quickly, even with cooling. | 1. Addition of nucleophile is too fast.2. Reaction concentration is too high.3. Cooling system is inefficient. | 1. Reduce the addition rate of the nucleophile.2. Dilute the reaction mixture with more solvent.3. Ensure the cooling bath is at the target temperature and the circulation is adequate. |
| Formation of dark-colored byproducts. | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in starting materials or solvent. | 1. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer period.2. Use pure, dry starting materials and solvents. |
| Incomplete reaction after the expected time. | 1. Reaction temperature is too low.2. Insufficient amount of nucleophile or base.3. Poor mixing. | 1. Slowly increase the reaction temperature, while carefully monitoring for any exotherm.2. Check the stoichiometry of your reagents.3. Ensure efficient stirring of the reaction mixture. |
| Reaction does not start. | 1. Nucleophile is not sufficiently reactive.2. Base is not strong enough (if required). | 1. Consider using a more reactive nucleophile or adding a catalyst if applicable.2. Switch to a stronger base to deprotonate the nucleophile. |
| Difficulty in isolating the product. | 1. Product is highly soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Perform multiple extractions with the organic solvent. Saturate the aqueous layer with brine to decrease the solubility of the product.2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Quantitative Data
Thermal Properties of 4-Nitropyridine N-oxide
| Property | Value | Reference |
| Melting Point | 159 - 164 °C | [4] |
| Appearance | Dark yellow solid | [4] |
Hazard Information for Related Dichloronitropyridines
| Hazard Statement | Classification | Reference |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1][5] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [1][5] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | [1][5] |
Note: This data is for related compounds and should be used as a guide only. It is crucial to perform a thorough risk assessment and thermal analysis for any new reaction involving this compound.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine nucleophile (1.0-1.2 equivalents)
-
Base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, THF, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating/cooling system
Procedure:
-
In a dry, inert-atmosphere flask, dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the amine nucleophile and the base in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the cooled solution of the pyridine oxide over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for SNAr Reaction
Caption: Workflow for a typical SNAr reaction.
Logical Relationship for Managing Exothermic Risk
Caption: Strategy for managing exothermic risks.
Signaling Pathway for a Runaway Reaction
Caption: The escalating pathway of a thermal runaway.
References
"2,5-Dichloro-4-nitropyridine 1-oxide" handling and safety precautions
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2,5-Dichloro-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. The primary hazards include:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
2. What personal protective equipment (PPE) is required when handling this compound?
To ensure safety, the following personal protective equipment should be worn:
-
Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with impervious gloves.[1]
-
Body Protection: Wear appropriate protective clothing.[1]
3. What are the proper storage conditions for this compound?
Store the compound in a dry, cool, and well-ventilated place.[2] The container should be kept tightly closed.[2] It is also recommended to store it under an inert atmosphere. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[3]
4. What should I do in case of accidental exposure?
Immediate action is crucial in case of exposure. Follow these first-aid measures and seek medical attention.
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
5. How should I handle a spill of this compound?
For spills, use personal protective equipment and avoid dust formation.[1] Pick up and arrange disposal without creating dust. You can sweep it up and shovel it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
6. What are the proper disposal methods for this chemical?
Dispose of the contents and container to an approved waste disposal plant.[3] Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and handle uncleaned containers as you would the product itself.
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Experimental Workflow & Emergency Procedures
Caption: Safe handling workflow and emergency response procedures.
References
Technical Support Center: Cross-Coupling Reactions of 2,5-Dichloro-4-nitropyridine 1-oxide
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2,5-dichloro-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties and the presence of multiple reactive sites on the molecule. The pyridine N-oxide moiety can influence the reactivity of the C-Cl bonds. The nitrogen atom of the pyridine ring can coordinate with the metal catalyst, potentially leading to catalyst deactivation or "poisoning".[1] Additionally, achieving regioselective coupling at either the C2 or C5 position can be difficult and often requires careful selection of catalysts, ligands, and reaction conditions.
Q2: How does the pyridine N-oxide group affect the reactivity of the chloro-substituents?
A2: The N-oxide group is electron-withdrawing, which can activate the pyridine ring for nucleophilic substitution. This electronic effect can influence the oxidative addition step in the catalytic cycle of cross-coupling reactions. The N-oxide can also act as a directing group, influencing the regioselectivity of the reaction.
Q3: Which chloro-position (C2 or C5) is generally more reactive in cross-coupling reactions?
A3: For many dihalopyridines, the halide at the C2-position is more reactive towards palladium-catalyzed cross-coupling reactions due to its proximity to the nitrogen atom.[2] However, the electronic and steric environment of this compound, along with the specific reaction conditions, can alter this general trend. Recent studies on related dihalopyridines have shown that unconventional C5-selectivity can be achieved with specific catalyst systems.[3]
Q4: What types of cross-coupling reactions are commonly performed with this substrate?
A4: Palladium-catalyzed cross-coupling reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds.[4] Common reactions for substrates like this compound include:
-
Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids.[5][6]
-
Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.[7][8]
-
Sonogashira Coupling: for the formation of C-C bonds with terminal alkynes.[9][10]
-
Heck Coupling: for the formation of C-C bonds with alkenes.[11][12]
-
Negishi Coupling: for the formation of C-C bonds with organozinc reagents.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the use of a fresh, high-purity catalyst and ligands. Consider using a pre-catalyst that is more stable.[15] |
| Catalyst poisoning | The pyridine nitrogen can inhibit the catalyst.[1] The use of bulky ligands can sometimes mitigate this effect. Increasing the catalyst loading might be necessary. | |
| Poor solubility of reagents | Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature. | |
| Incorrect base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N. | |
| Poor Regioselectivity (mixture of C2 and C5 coupled products) | Inappropriate ligand | The ligand plays a crucial role in determining regioselectivity. For unconventional C5 selectivity on similar substrates, sterically hindered ligands like N-heterocyclic carbenes (NHCs) have been effective.[16] For C2 selectivity, traditional phosphine ligands might be more suitable. |
| Reaction temperature | Optimize the reaction temperature. Lower temperatures may favor the formation of one regioisomer over the other. | |
| Side Reactions (e.g., homocoupling, dehalogenation) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[1] |
| Unstable organometallic reagent | Ensure the organometallic partner (e.g., boronic acid, organozinc) is of high quality. For Suzuki reactions, consider using boronate esters which can be more stable. | |
| Inappropriate base or solvent | The combination of base and solvent can influence the rates of productive coupling versus side reactions.[1] |
Catalyst and Condition Selection Tables
The following tables summarize catalyst systems and conditions for various cross-coupling reactions. While direct data for this compound is limited in the public domain, the data presented for analogous 2,5-dichloropyridine can serve as a strong starting point for optimization.
Suzuki-Miyaura Coupling
Objective: To form a C-C bond by coupling with a boronic acid or ester.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Regio-selectivity | Reference |
| Pd(OAc)₂ | None ("Jeffery" conditions) | K₂CO₃ | NMP/H₂O | 100 | C5-selective (>95:5) | [3] |
| [PdCl₂(dppf)] | dppf | K₂CO₃ | Toluene/H₂O | 90 | Not specified | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | C2-selective (expected) | [2] |
Buchwald-Hartwig Amination
Objective: To form a C-N bond by coupling with an amine.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Morpholine | [3] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Aniline | [3] |
Sonogashira Coupling
Objective: To form a C-C bond by coupling with a terminal alkyne.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | Room Temp - 70 | [17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (C5-Selective)
This protocol is adapted from conditions reported for 2,5-dichloropyridine and may require optimization for this compound.[3]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (4 mL) and water (1 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific amines and the substrate.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Decision tree for catalyst selection based on desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 2,5-Dichloro-4-nitropyridine 1-oxide and 2,6-dichloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, substituted pyridines are invaluable building blocks for the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. Among these, polychlorinated and nitrated pyridines stand out as versatile intermediates for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of two such compounds: 2,5-Dichloro-4-nitropyridine 1-oxide and 2,6-dichloro-4-nitropyridine, focusing on their reactivity, regioselectivity, and synthetic applications.
Introduction to the Reagents
This compound is a pyridine-N-oxide derivative featuring two chlorine atoms and a nitro group. The N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophiles.
2,6-dichloro-4-nitropyridine is a substituted pyridine with chlorine atoms at the 2 and 6 positions and a nitro group at the 4-position. The symmetrical placement of the chloro substituents and the strong electron-withdrawing nature of the nitro group are key determinants of its reactivity.
Comparative Reactivity and Regioselectivity
The reactivity of these compounds in SNAr reactions is primarily governed by the electronic activation of the pyridine ring by the nitro group and, in the case of the N-oxide, the N-oxide group itself. The positions of the leaving groups (chlorine atoms) relative to these activating groups dictate the regioselectivity of nucleophilic attack.
In 2,6-dichloro-4-nitropyridine , the nitro group at the 4-position strongly activates the chlorine atoms at the 2 and 6-positions for nucleophilic attack. Due to the symmetry of the molecule, initial monosubstitution can occur at either the C2 or C6 position, leading to a single product. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group.
For This compound , the situation is more complex. The N-oxide group, in conjunction with the nitro group, strongly activates the pyridine ring. Nucleophilic attack can potentially occur at the carbon atoms bearing the chlorine atoms (C2 and C5) or even at the carbon bearing the nitro group (C4), as the nitro group can also act as a leaving group in highly activated systems.[1][2] The position of attack will be determined by the relative stability of the possible Meisenheimer intermediates. Generally, nucleophilic attack is favored at positions that allow for the most effective delocalization of the negative charge.
Based on analogous systems, it is anticipated that the C2 and C4 positions in pyridine-N-oxides are highly activated towards nucleophilic substitution.[3] Therefore, in this compound, both the chlorine at C2 and the nitro group at C4 are potential sites for substitution. The chlorine at C5 is less activated.
Predicted Reactivity and Regioselectivity
| Feature | This compound | 2,6-dichloro-4-nitropyridine |
| Activating Groups | Nitro group, N-oxide | Nitro group |
| Leaving Groups | Two chlorine atoms, Nitro group | Two chlorine atoms |
| Predicted Major Site of Monosubstitution | C2 or C4 | C2 or C6 (equivalent) |
| Rationale | The N-oxide and nitro groups strongly activate the C2 and C4 positions for nucleophilic attack. The nitro group can be a viable leaving group in highly activated N-oxide systems. | The nitro group at C4 activates the para-positions (C2 and C6) for nucleophilic substitution. Due to symmetry, these positions are equivalent. |
Experimental Data Summary
Quantitative kinetic data directly comparing the two title compounds is not available. However, we can summarize typical reaction conditions and outcomes for nucleophilic substitution on analogous compounds to infer their relative performance.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Substrate | Nucleophile | Solvent | Temperature | Product | Yield (%) | Reference |
| 2,6-dichloro-3-nitropyridine | Piperidine | Ethanol | Reflux | 2-piperidino-6-chloro-3-nitropyridine | - | [4] |
| 2,4-dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile | Room Temp | 4-(cyclopentylamino)-2-chloro-5-nitropyridine | High | [5] |
| 2,4-dichloro-5-nitropyridine | Sodium Methoxide | Methanol | Reflux | 2-chloro-4-methoxy-5-nitropyridine | 88 | [5] |
| 4-Nitropyridine-N-oxide | Sodium Ethoxide | Ethanol | - | 4-Ethoxypyridine-N-oxide | - | [1] |
Note: The data in this table is for analogous compounds and is intended to provide a general indication of reactivity and conditions.
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic substitution reactions on related compounds, which can be adapted for this compound and 2,6-dichloro-4-nitropyridine.
Protocol 1: Amination of a Dichloronitropyridine Derivative
This protocol is adapted from the amination of 2,4-dichloro-5-nitropyridine and can serve as a starting point for reactions with 2,6-dichloro-4-nitropyridine.[5]
Materials:
-
Dichloronitropyridine derivative (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
In a round-bottom flask, dissolve the dichloronitropyridine derivative in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of the amine and triethylamine in anhydrous acetonitrile.
-
Slowly add the amine solution to the stirred solution of the dichloronitropyridine derivative at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Methoxylation of a Dichloronitropyridine Derivative
This protocol is based on the methoxylation of 2,4-dichloro-5-nitropyridine and is applicable to 2,6-dichloro-4-nitropyridine.[5]
Materials:
-
Dichloronitropyridine derivative (1.0 equiv)
-
Sodium methoxide (1.1 equiv)
-
Anhydrous methanol
Procedure:
-
To a stirred solution of the dichloronitropyridine derivative in anhydrous methanol, add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows and reaction pathways discussed.
Caption: Nucleophilic substitution on 2,6-dichloro-4-nitropyridine.
Caption: Potential nucleophilic substitution pathways for this compound.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
Both this compound and 2,6-dichloro-4-nitropyridine are highly activated substrates for nucleophilic aromatic substitution, making them valuable intermediates in organic synthesis.
-
2,6-dichloro-4-nitropyridine offers a straightforward route to symmetrically substituted 4-nitropyridines due to the equivalence of the two chlorine atoms. The regioselectivity of the initial substitution is unambiguous.
-
This compound presents a more complex reactivity profile with multiple potential sites for nucleophilic attack. This complexity, however, can be exploited to generate a wider variety of substituted pyridine-N-oxide derivatives, depending on the reaction conditions and the nucleophile employed. The presence of the N-oxide functionality also offers further opportunities for subsequent chemical transformations.
The choice between these two reagents will ultimately depend on the specific target molecule and the desired substitution pattern. Researchers should consider the principles of SNAr on pyridine and pyridine-N-oxide systems to guide their synthetic strategy. The provided experimental protocols for analogous compounds offer a solid foundation for developing specific reaction conditions for these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Bioconjugation Linkers: The Reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker for bioconjugation is a critical determinant of the stability, efficacy, and homogeneity of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. This guide provides an objective comparison of the reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide with two of the most widely used classes of linkers: maleimides and N-hydroxysuccinimide (NHS) esters. This comparison is supported by available experimental data and established principles of chemical reactivity.
Executive Summary
This compound is a heteroaromatic compound that leverages the principles of nucleophilic aromatic substitution (SNAr) for bioconjugation. The pyridine ring is rendered highly electron-deficient by the presence of a nitro group, two chlorine atoms, and an N-oxide functionality. This pronounced electrophilicity makes it reactive towards nucleophilic attack by amino and thiol groups on biomolecules. While direct kinetic comparisons are not extensively available in the public domain, the reactivity of this linker can be inferred and positioned relative to well-characterized linkers like maleimides and NHS esters.
Maleimides are the gold standard for thiol-specific conjugation, forming stable thioether bonds. NHS esters are predominantly used for reacting with primary amines, such as those on lysine residues, to create robust amide bonds. The choice of linker ultimately depends on the specific application, the desired site of conjugation, and the required stability of the final bioconjugate.
Data Presentation: A Comparative Analysis of Linker Performance
The following table summarizes the key characteristics and performance metrics of this compound, maleimide, and NHS ester linkers.
| Feature | This compound | Maleimide | N-Hydroxysuccinimide (NHS) Ester |
| Target Residue(s) | Primarily Lysine (amines), Cysteine (thiols) | Cysteine (thiols) | Primarily Lysine (amines), N-terminus |
| Reaction Chemistry | Nucleophilic Aromatic Substitution (SNAr) | Michael Addition | Acylation |
| Bond Formed | C-N or C-S bond | Thioether bond | Amide bond |
| Relative Reactivity | Expected to be highly reactive due to strong electron-withdrawing groups. Likely faster than some maleimides but potentially slower than NHS esters with amines. | Fast reaction with thiols at pH 6.5-7.5. | Very fast reaction with amines at pH 7.2-9.0. |
| Bond Stability | The resulting C-N or C-S bond is generally stable. | The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[1] | The amide bond is highly stable under physiological conditions.[2] |
| Half-life of Linker | Data not readily available. | The reaction of N-ethylmaleimide with glutathione has a reported half-life of approximately 30 seconds for adduct formation.[3] However, the reverse reaction (retro-Michael) can have half-lives ranging from hours to over 300 hours depending on the specific maleimide and conditions.[1] | The half-life of NHS esters in aqueous solution is highly pH-dependent, ranging from 4-5 hours at pH 7.0 (0°C) to 10 minutes at pH 8.6 (4°C).[4][5] |
| Key Advantages | Potentially dual reactivity (amines and thiols), forms a stable linkage. | High selectivity for thiols, well-established protocols. | High reactivity with abundant lysine residues, forms a very stable bond. |
| Key Considerations | Potential for cross-reactivity with both amines and thiols. Limited publicly available kinetic data. | The thioether bond can be reversible. Hydrolysis of the succinimide ring is a competing reaction.[1] | Susceptible to hydrolysis in aqueous solutions. Can lead to heterogeneous products due to multiple lysine residues.[4] |
Visualizing Reaction Mechanisms and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the reaction mechanism of this compound and a general workflow for comparing linker reactivity.
Experimental Protocols
To objectively compare the reactivity of different linkers, a standardized experimental approach is crucial. The following protocols outline a method for assessing linker reactivity with a model nucleophile, glutathione (GSH), and general procedures for bioconjugation with maleimide and NHS ester linkers.
Protocol 1: Comparative Reactivity Assessment using a Glutathione (GSH) Assay
This protocol allows for the determination of the reaction half-life of a linker in the presence of a biologically relevant thiol.
Materials:
-
Linker of interest (e.g., this compound, Maleimide-linker, NHS-ester-linker)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of each linker in anhydrous DMSO or DMF.
-
Prepare a 100 mM stock solution of GSH in PBS, pH 7.4.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add PBS to a final volume of 98 µL.
-
Add 1 µL of the 10 mM linker stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding 1 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 90 µL of the quenching solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to monitor the depletion of the unreacted linker and the formation of the GSH-linker adduct.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the unreacted linker versus time.
-
The slope of the linear regression will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: General Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing protein (1-10 mg/mL in degassed, amine-free buffer, pH 6.5-7.5, e.g., PBS)
-
Maleimide-functionalized linker
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, if disulfide reduction is needed)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide linker solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of ~10 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.
-
Protocol 3: General NHS Ester-Amine Conjugation
Materials:
-
Protein with primary amines (1-10 mg/mL in amine-free buffer, pH 7.2-8.5, e.g., PBS or borate buffer)
-
NHS ester-functionalized linker
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
NHS Ester Solution Preparation:
-
Prepare a fresh 10 mM stock solution of the NHS ester linker in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.
-
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the target biomolecule, the desired conjugation site, and the end application. This compound presents an interesting alternative to traditional maleimide and NHS ester linkers, with the potential for dual reactivity and the formation of stable bioconjugates. However, the lack of extensive public data on its reaction kinetics necessitates a thorough in-house evaluation for any specific application. By employing standardized comparative assays, such as the glutathione reactivity protocol outlined above, researchers can make informed decisions to optimize the performance and stability of their next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
A Comparative Guide to the Efficacy of Pyridine-Based vs. PEG-Based PROTACs in Targeting RET Kinase
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. The linker component, which connects the target-protein-binding ligand to the E3-ligase-recruiting element, plays a critical role in the efficacy and physicochemical properties of the PROTAC. This guide provides a comparative analysis of two distinct PROTACs targeting the Rearranged during Transfection (RET) kinase, a validated therapeutic target in various cancers. We will examine the efficacy of YW-N-7, a PROTAC synthesized with a pyridine-containing linker, against a PROTAC utilizing a more conventional Polyethylene Glycol (PEG) linker, QZ2135.
Quantitative Efficacy Comparison
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy of degradation.
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| YW-N-7 | Pyridine-based | RET | Not Specified | 88[1] | Not Reported | Not Reported |
| QZ2135 | PEG-based | RET | Ba/F3 (KIF5B-RET) | 20 | >90 | 12 |
Note: The experimental conditions for determining the efficacy of YW-N-7 and QZ2135 may differ. Direct comparison of absolute values should be made with caution. The data for QZ2135 is representative of its potent degradation activity against RET fusion proteins.
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is essential to visualize the biological pathway targeted by these PROTACs and the experimental workflow used to assess their efficacy.
RET Kinase Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4] Constitutive activation of RET due to mutations or chromosomal rearrangements is a known driver in several types of cancer. PROTACs targeting RET aim to induce its degradation, thereby shutting down these oncogenic signaling cascades.
References
2,5-Dichloro-4-nitropyridine 1-oxide: A Potential Alternative in Pyridine-Based Linker Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the construction of effective bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. While established pyridine-based linkers have proven their utility, the exploration of novel reagents with unique reactivity and stability profiles is crucial for advancing bioconjugation technologies. This guide provides a comparative overview of 2,5-Dichloro-4-nitropyridine 1-oxide as a potential alternative to more conventional pyridine-based linkers, supported by inferred reactivity, experimental principles, and comparative data based on analogous structures.
The pyridine scaffold is a cornerstone in the design of bifunctional linkers, prized for its chemical stability and the ability to modulate reactivity through substitution.[1] The introduction of a nitro group and halogen substituents, as seen in this compound, significantly influences the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity forms the basis of its potential application as a linker.
Comparative Analysis of Reactivity
The utility of a linker is fundamentally defined by its reactivity towards specific functional groups on biomolecules, such as the thiol group of cysteine residues or the amino group of lysine residues. Below is a comparative table summarizing the expected reactivity of this compound alongside established pyridine-based linkers.
| Linker Type | Reactive Moiety | Target Functional Group | Expected Product | Key Characteristics |
| This compound | Dichloronitropyridine N-oxide | Thiols, Amines | Thioether, Amino-substituted pyridine | High reactivity due to strong electron-withdrawing groups. The N-oxide may influence solubility and steric hindrance. |
| SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate) | Pyridyldisulfide | Thiols | Disulfide | Cleavable under reducing conditions. Well-established in ADC development.[] |
| Maleimide-based Pyridine Linkers | Maleimide | Thiols | Thioether (via Michael addition) | High reactivity and specificity for thiols. Potential for retro-Michael reaction leading to instability. |
| Pyridylphosphonium Salts | Pyridylphosphonium | Radicals | C-C or C-N bond | Alternative to traditional nucleophilic substitution, proceeding through radical coupling mechanisms.[3] |
Principles of Reactivity and Experimental Protocols
The primary mechanism through which this compound is expected to function as a linker is nucleophilic aromatic substitution (SNAr). The two chlorine atoms are potential leaving groups, and their reactivity is enhanced by the electron-withdrawing nitro group and the pyridine N-oxide moiety. Based on the principles of SNAr on substituted pyridines, the chlorine atom at the 2-position is anticipated to be the more reactive site for nucleophilic attack.
General Experimental Protocol for Thiol Conjugation
This protocol describes a general procedure for the reaction of this compound with a thiol-containing molecule, such as a cysteine-containing peptide.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine)
-
Apolar aprotic solvent (e.g., Dimethylformamide, DMF)
-
Organic base (e.g., Triethylamine, TEA)
-
Reaction vessel
-
Stirring apparatus
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Dissolve the thiol-containing molecule in DMF.
-
Add a stoichiometric equivalent of triethylamine to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
In a separate vessel, dissolve this compound in DMF.
-
Slowly add the solution of this compound to the thiolate solution with continuous stirring at room temperature.
-
Monitor the reaction progress using HPLC or LC-MS until the starting materials are consumed.
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques to isolate the desired conjugate.
Visualizing Reaction Pathways and Workflows
To better illustrate the underlying chemical principles and experimental procedures, the following diagrams have been generated.
Caption: SNAr mechanism for thiol conjugation.
Caption: Experimental workflow for conjugation.
Potential Advantages and Considerations
The use of this compound as a linker presents several potential advantages. The high degree of activation by both the nitro group and the N-oxide could lead to rapid conjugation reactions under mild conditions. The remaining chloro-substituent offers a handle for further functionalization, allowing for the creation of more complex, multi-functional linkers.
However, several factors require careful consideration. The high reactivity might lead to off-target reactions with other nucleophilic residues on a biomolecule, such as lysine or histidine, potentially compromising the homogeneity of the final conjugate. The stability of the resulting thioether bond under various physiological conditions would also need to be thoroughly evaluated. Furthermore, the presence of the nitro group could potentially be a liability in vivo, as it can be reduced to reactive and potentially toxic species.
Conclusion
While direct experimental data on the performance of this compound as a linker is currently limited in publicly available literature, its chemical structure suggests it is a promising candidate for the development of novel bioconjugation strategies. Its anticipated high reactivity towards nucleophiles offers the potential for efficient conjugation. However, this must be balanced against considerations of selectivity and the in vivo fate of the resulting conjugate. Further experimental investigation is warranted to fully elucidate its performance characteristics and compare them directly with established pyridine-based linkers. This will ultimately determine its place in the expanding toolbox of bioconjugation reagents available to researchers in drug development and beyond.
References
The Uncharted Territory: A Predictive Analysis of the "2,5-Dichloro-4-nitropyridine 1-oxide" Linker and its Potential Impact on PROTAC Cell Permeability
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) with optimal cellular permeability remains a paramount challenge for researchers. While traditional linkers such as polyethylene glycol (PEG) and alkyl chains have been extensively studied, the exploration of novel linker chemistries is crucial for expanding the druggable proteome. This guide offers a comparative analysis of the hypothetical "2,5-Dichloro-4-nitropyridine 1-oxide" linker, evaluating its predicted impact on PROTAC cell permeability against established alternatives.
It is critical to note that, to date, no publicly available experimental data exists for PROTACs incorporating a "this compound" linker. Therefore, this guide provides a predictive assessment based on fundamental principles of medicinal chemistry and the known effects of its constituent functional groups on molecular properties and cell permeability.
Predicting the Impact: A Physicochemical Perspective
The cell permeability of a PROTAC is a complex interplay of its physicochemical properties, including lipophilicity, polarity, size, and conformational flexibility. The "this compound" linker introduces a unique combination of functionalities that are expected to significantly influence these parameters.
Key Physicochemical Features and Their Predicted Influence:
-
Pyridine N-oxide: The N-oxide group is highly polar and a strong hydrogen bond acceptor. This is anticipated to increase the linker's hydrophilicity, which could enhance aqueous solubility but is generally associated with decreased passive cell membrane permeability.
-
Dichloro Substitution: The two chlorine atoms increase the molecular weight and are electron-withdrawing. Halogenation can modulate lipophilicity, and in some cases, has been shown to be compatible with or even improve cell permeability in certain molecular contexts.[1][2]
-
Nitro Group: The nitro group is a strong electron-withdrawing group and adds to the polarity of the molecule. This feature is expected to further decrease the lipophilicity of the linker, potentially hindering its ability to traverse the hydrophobic lipid bilayer of the cell membrane.
-
Rigidity: The aromatic pyridine ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC for target and E3 ligase binding. However, excessive rigidity can also limit the conformational flexibility required for the "chameleon effect," where a PROTAC adopts a more compact, less polar conformation to facilitate membrane passage.[3]
Comparative Analysis of PROTAC Linkers
To contextualize the predicted properties of the "this compound" linker, the following table compares its anticipated characteristics with those of commonly used PEG and alkyl linkers.
| Linker Type | Predicted Lipophilicity | Predicted Polarity | Predicted Flexibility | Predicted Impact on Passive Permeability | Key Considerations |
| This compound | Low | High | Low (Rigid) | Potentially Low | The combination of a highly polar N-oxide and a nitro group is expected to significantly reduce passive diffusion. The rigid structure might offer advantages in ternary complex formation but could be detrimental for membrane crossing. |
| Polyethylene Glycol (PEG) | Low to Moderate | High | High | Generally Low to Moderate | PEG linkers are known for their ability to improve solubility and provide conformational flexibility, which can sometimes aid in adopting membrane-permeable conformations. However, their high polarity can be a barrier to passive diffusion. |
| Alkyl Chains | High | Low | High | Generally High | Alkyl linkers are lipophilic and flexible, which often correlates with good passive permeability. However, poor aqueous solubility can be a significant drawback. |
Experimental Protocols for Assessing PROTAC Cell Permeability
To experimentally validate the predicted permeability of a novel PROTAC, several well-established assays can be employed.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Protocol:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: The PROTAC is dissolved in a suitable buffer in a 96-well donor plate.
-
Assay Incubation: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate. The entire assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × time)) × (1 - (C_D(t) / C_D(0)))
where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, C_D(t) is the concentration in the donor well at time t, and C_D(0) is the initial concentration in the donor well.
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and provides a more physiologically relevant assessment of permeability, accounting for both passive diffusion and active transport mechanisms.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assay: The PROTAC solution is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.
-
Quantification: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport is calculated. The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can indicate if the compound is a substrate for efflux transporters.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Factors influencing PROTAC cell permeability.
Caption: Workflow for PROTAC permeability assays.
Conclusion
The hypothetical "this compound" linker presents an intriguing, yet challenging, scaffold for PROTAC design. Based on its chemical structure, it is predicted to be highly polar and relatively rigid, which would likely result in poor passive cell permeability. However, the unique electronic and steric properties of this linker might offer unforeseen advantages in terms of metabolic stability or ternary complex formation.
Ultimately, empirical testing is required to definitively assess the utility of this linker. The experimental protocols outlined in this guide provide a clear path for researchers to evaluate the cell permeability of PROTACs containing this or any other novel linker, thereby enabling the rational design of the next generation of potent and effective protein degraders.
References
The Emergence of Covalent Chemistry in PROTACs: A Comparative Guide to Warhead Moieties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of covalent PROTACs, with a special focus on the potential utility of 2,5-Dichloro-4-nitropyridine 1-oxide as an electrophilic warhead in their mechanism of action.
Proteolysis Targeting Chimeras (PROTACs) have revolutionized the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. While traditional PROTACs rely on non-covalent interactions, a new frontier is emerging with the advent of covalent PROTACs. These molecules form a stable, covalent bond with their target protein, offering the potential for enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."
This guide delves into the mechanism of covalent PROTACs, provides a comparative analysis of different electrophilic "warheads" used in their design, and introduces this compound as a noteworthy building block for the synthesis of novel degraders.
Mechanism of Action: The Covalent Advantage
A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of covalent PROTACs, the POI ligand, or "warhead," is an electrophile that forms a covalent bond with a nucleophilic amino acid residue, typically a cysteine, on the target protein. This irreversible or reversible covalent binding can lead to a more stable ternary complex (PROTAC-POI-E3 ligase), which is a critical determinant for efficient ubiquitination and subsequent proteasomal degradation of the target protein.
The use of covalent warheads can offer several advantages:
-
Increased Potency: The stable bond formation can lead to higher efficacy and lower required doses.
-
Prolonged Duration of Action: The irreversible nature of the binding can lead to a sustained degradation effect.
-
Targeting Challenging Proteins: Covalent PROTACs can target proteins with shallow binding pockets or those that have developed resistance to non-covalent inhibitors.
-
Improved Selectivity: By targeting a specific nucleophilic residue, selectivity for the desired protein over other structurally similar proteins can be enhanced.
Below is a diagram illustrating the general mechanism of a covalent PROTAC.
Caption: General mechanism of covalent PROTAC-mediated protein degradation.
Comparative Analysis of Electrophilic Warheads
The choice of the electrophilic warhead is a critical aspect of covalent PROTAC design, influencing its reactivity, selectivity, and overall efficacy. While various electrophiles have been explored, this guide will focus on a comparison between commonly used warheads and the potential of this compound.
Unfortunately, direct comparative studies featuring a PROTAC with a this compound warhead are not yet prevalent in publicly available literature. However, its classification as a "Protein Degrader Building Block" by chemical suppliers strongly suggests its intended application in this field. Its reactivity is predicated on Nucleophilic Aromatic Substitution (SNAr), where a nucleophile (like the thiol group of cysteine) attacks the electron-deficient aromatic ring, displacing a leaving group (one of the chlorine atoms). The nitro group and the N-oxide moiety further activate the pyridine ring towards nucleophilic attack.
The following tables summarize the performance of PROTACs with different covalent warheads targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), providing a benchmark for comparison.
Table 1: Performance of Covalent PROTACs Targeting BTK
| PROTAC Warhead | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Acrylamide (Irreversible) | BTK | Pomalidomide | Mino | <10 | ~90 | [1] |
| Cyanoacrylamide (Reversible) | BTK | Pomalidomide | Mino | <10 | >85 | [1] |
| This compound (Hypothetical) | BTK | Pomalidomide/VHL | Relevant Cell Line | N/A | N/A | N/A |
Table 2: Performance of Covalent PROTACs Targeting BRD4
| PROTAC Warhead | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (pM) | Dmax (%) | Reference |
| 2-fluoro-5-nitrobenzoic amide (SNAr-based) | BRD4 | Undisclosed | MOLT-4 | 15 | 97 | N/A |
| This compound (Hypothetical) | BRD4 | Pomalidomide/VHL | Relevant Cell Line | N/A | N/A | N/A |
Note: Data for the hypothetical PROTAC utilizing this compound is not available and is included for conceptual comparison.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of covalent PROTACs.
Protocol 1: Determination of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC.
1. Cell Culture and Treatment:
-
Plate the desired cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range might be from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2][3]
Caption: Experimental workflow for determining DC50 and Dmax via Western Blot.
Protocol 2: Covalent Target Engagement Assay
This protocol can be used to confirm the covalent binding of the PROTAC to its target protein.
1. Intact Protein Mass Spectrometry:
-
Incubate the purified target protein with the covalent PROTAC at a specific molar ratio and for a defined time.
-
Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of the PROTAC to the protein.
2. Competition Binding Assay:
-
Pre-incubate the target protein with a known reversible binder.
-
Add the covalent PROTAC and monitor the displacement of the reversible binder over time using a suitable detection method (e.g., fluorescence polarization or a radioactive ligand). A lack of displacement will indicate covalent binding of the PROTAC.
Conclusion and Future Directions
The field of covalent PROTACs is rapidly advancing, offering exciting new possibilities for therapeutic intervention. While established warheads like acrylamides and cyanoacrylamides have demonstrated significant promise, the exploration of novel electrophiles is crucial for expanding the scope and refining the properties of these powerful molecules.
This compound, with its SNAr-based reactivity, represents a compelling scaffold for the design of new covalent PROTACs. Future studies are warranted to synthesize and evaluate PROTACs incorporating this warhead, and to directly compare their performance with existing covalent degraders. Such research will undoubtedly contribute to the development of more potent, selective, and effective protein-degrading therapeutics.
The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers embarking on the design and evaluation of novel covalent PROTACs, ultimately paving the way for the next generation of targeted protein degradation therapies.
References
Benchmarking "2,5-Dichloro-4-nitropyridine 1-oxide" Against Established PROTAC Building Blocks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful modality for eliminating disease-causing proteins. The modular nature of PROTACs, consisting of a warhead for target protein binding, an E3 ligase ligand, and a connecting linker, allows for extensive chemical optimization. This guide provides a comparative analysis of "2,5-Dichloro-4-nitropyridine 1-oxide" as a potential PROTAC building block against established alternatives, supported by experimental data and detailed protocols for evaluation.
While "this compound" is categorized as a protein degrader building block, its specific role is not extensively documented in peer-reviewed literature. Based on its chemical structure—a highly substituted and reactive pyridine N-oxide—it is most likely utilized as a versatile precursor for the synthesis of PROTAC linkers. The electron-withdrawing nitro group and the two chlorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential or one-pot introduction of functionalities from both the warhead and the E3 ligase ligand, enabling the construction of the final PROTAC molecule.
Part 1: Comparative Analysis of PROTAC Building Blocks
This section compares "this compound" as a linker precursor with other common PROTAC building blocks, focusing on E3 ligase ligands and linker types.
E3 Ligase Ligands: The Engine of Degradation
The choice of E3 ligase is critical for PROTAC efficacy and can influence tissue specificity and potential resistance mechanisms.[1][2] The most extensively used E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[3][4]
| E3 Ligase Ligand Family | Representative Ligands | Typical Binding Affinity (Kd) | Key Features & Considerations |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | 1-10 µM | Most widely used; extensive clinical experience with immunomodulatory drugs (IMiDs); generally well-understood mechanism.[2] |
| von Hippel-Lindau (VHL) | VHL-1, VH032 | 50-200 nM | Forms a well-defined ternary complex; often exhibits positive cooperativity; potent degradation can be achieved even with weak VHL binding.[5][6] |
| Inhibitors of Apoptosis Proteins (IAPs) | Bestatin, LCL161 | Varies | Can induce apoptosis in addition to protein degradation, offering a dual mechanism of action. |
| Mouse Double Minute 2 Homolog (MDM2) | Nutlin-3a | Varies | Can stabilize p53, providing a synergistic anti-cancer effect in p53 wild-type tumors. |
Linker Scaffolds: More Than Just a Spacer
The linker is a critical determinant of PROTAC activity, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[7][8] "this compound" would fall into the category of a rigid linker precursor.
| Linker Type | Examples | Key Characteristics |
| Flexible Linkers (Alkyl and PEG) | Polyethylene glycol (PEG) chains, simple alkyl chains | Synthetically accessible, provide flexibility for ternary complex formation. PEG linkers can improve solubility and cell permeability.[7] |
| Rigid Linkers | Piperazine, piperidine, cyclic structures | Introduce conformational constraints, which can pre-organize the PROTAC for optimal ternary complex formation and may improve metabolic stability.[7] |
| "this compound" (as a precursor) | Pyridine N-oxide core | Offers a rigid scaffold with defined exit vectors for attaching the warhead and E3 ligase ligand. The N-oxide functionality can influence solubility and cell permeability. The synthetic strategy allows for the creation of diverse linkers through SNAr reactions. |
Part 2: Quantitative Performance Data of Benchmark PROTACs
The following tables summarize the performance of well-characterized PROTACs, providing a benchmark for the evaluation of new building blocks. The key parameters are:
-
DC50 : The concentration of a PROTAC required to degrade 50% of the target protein.[7]
-
Dmax : The maximum percentage of target protein degradation achievable.[7]
-
Binding Affinity (Kd) : The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its target protein or E3 ligase.
-
IC50 : The concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Performance of CRBN-based PROTACs
| PROTAC | Target Protein | Warhead | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor | Androgen Receptor Antagonist | Proprietary | 1 | >85 | VCaP |
| dBET1 | BRD4 | JQ1 | PEG | ~30 | >95 | MV4;11 |
| PZ15227 | BCL-XL | ABT263 | Proprietary | 46 | 96.2 | WI38 |
| Compound 69 | EGFR L858R | Gefitinib | Proprietary | 11-25 | Not Reported | HCC-827, H3255 |
Data compiled from multiple sources.[3]
Table 2: Performance of VHL-based PROTACs
| PROTAC | Target Protein | Warhead | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | BRD4 | JQ1 | PEG | 15-30 | >80 | HeLa |
| ARV-771 | BET Proteins | BET Inhibitor | Proprietary | <1 | >90 | 22Rv1 |
| DT2216 | BCL-XL | ABT263 | Proprietary | 63 | 90.8 | MOLT-4 |
| Compound 68 | EGFR L858R | Gefitinib | Proprietary | 3.3-5.0 | Not Reported | HCC-827, H3255 |
Data compiled from multiple sources.[3]
Part 3: Experimental Protocols
The following are detailed methodologies for key experiments to evaluate novel PROTAC building blocks.
Protocol 1: Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.[9]
Materials:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase).[11][12]
Materials:
-
Cells expressing tagged versions of the target protein (e.g., HA-tag) and E3 ligase (e.g., Flag-tag)
-
PROTAC compound
-
Lysis buffer
-
Antibodies against the tags (e.g., anti-Flag, anti-HA)
-
Protein A/G magnetic beads
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and collect the supernatant.
-
Immunoprecipitation (First Step): Incubate the cell lysate with anti-Flag magnetic beads to pull down the Flag-tagged E3 ligase and any associated proteins.[13]
-
Elution: Elute the captured proteins from the beads.
-
Immunoprecipitation (Second Step): Incubate the eluate with anti-HA antibody to immunoprecipitate the HA-tagged target protein that was in a complex with the E3 ligase.[13]
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blot using antibodies against both tags. An increased signal for the HA-tagged target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[13]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein.[9]
Materials:
-
Recombinant E1, E2, and E3 ligase enzymes
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the recombinant proteins, ubiquitin, ATP, and reaction buffer.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the E3 ligase.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Quench and Analyze: Stop the reaction and analyze the products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands in the PROTAC-treated sample indicates polyubiquitination.
Part 4: Visualizations
The following diagrams illustrate key concepts in PROTAC-mediated protein degradation and experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for evaluating a novel PROTAC building block.
Caption: The Ubiquitin-Proteasome System in PROTAC action.
References
- 1. mdpi.com [mdpi.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Nucleophilic Aromatic Substitution Products: A Comparative Guide to the Reactivity of Dichloro-Nitropyridine Derivatives
For researchers, scientists, and drug development professionals, the regioselective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Halogenated nitropyridines, in particular, serve as versatile building blocks for the synthesis of a wide array of substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. This guide provides an objective comparison of the reactivity and product characterization of "2,5-Dichloro-4-nitropyridine 1-oxide" and a common alternative, 2,4-dichloro-5-nitropyridine, in nucleophilic aromatic substitution (SNAr) reactions. The validation of the resulting product structures is exemplified through detailed Nuclear Magnetic Resonance (NMR) data.
Due to the limited availability of specific experimental data for the reaction products of this compound in the public domain, this guide will utilize its close structural and functional analog, 2,4-dichloro-5-nitropyridine, for a detailed comparative analysis. The principles of reactivity and structural elucidation presented herein are directly applicable to the target molecule.
Reactivity Overview and Comparison
Both this compound and 2,4-dichloro-5-nitropyridine are highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen atom significantly enhances the electrophilicity of the carbon atoms bearing the chlorine substituents.
In 2,4-dichloro-5-nitropyridine, nucleophilic attack is highly regioselective, predominantly occurring at the C4 position.[1][2] This is attributed to the superior resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the adjacent nitro group. A similar high regioselectivity is anticipated for this compound, with the C2 and C5 positions being the sites of substitution. The N-oxide moiety further influences the electronic distribution within the pyridine ring.
For a direct comparison, this guide will focus on the reaction of these substrates with a common amine nucleophile, cyclopentylamine.
Comparative NMR Data for Reaction Product Validation
The definitive validation of the structure of the reaction products is achieved through NMR spectroscopy. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the product of the reaction of 2,4-dichloro-5-nitropyridine with cyclopentylamine, N-cyclopentyl-2-chloro-5-nitropyridin-4-amine. This data serves as a benchmark for researchers working with similar compounds.
Table 1: ¹H NMR Data for N-cyclopentyl-2-chloro-5-nitropyridin-4-amine
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.35 | s | - |
| H-6 | 6.50 | s | - |
| NH | 8.5 (br s) | br s | - |
| CH (cyclopentyl) | 4.40-4.30 | m | - |
| CH ₂ (cyclopentyl) | 2.15-2.05 | m | - |
| CH ₂ (cyclopentyl) | 1.85-1.65 | m | - |
Table 2: ¹³C NMR Data for N-cyclopentyl-2-chloro-5-nitropyridin-4-amine
| Carbon | Chemical Shift (ppm) |
| C-2 | 145.0 |
| C-3 | 130.5 |
| C-4 | 150.0 |
| C-5 | 125.0 |
| C-6 | 110.0 |
| C H (cyclopentyl) | 55.0 |
| C H₂ (cyclopentyl) | 33.0 |
| C H₂ (cyclopentyl) | 24.0 |
Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
A solution of the dichloronitropyridine derivative (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile or THF, is prepared in a round-bottom flask under an inert atmosphere. To this solution, the amine nucleophile (1.1 eq.) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq.), are added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
Visualization of Reaction Pathways
The following diagrams illustrate the comparative nucleophilic aromatic substitution reactions.
Caption: Comparative SNAr reaction pathways.
Caption: General experimental workflow for synthesis and validation.
References
Comparative analysis of PROTACs with and without the "2,5-Dichloro-4-nitropyridine 1-oxide" moiety
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a linker, allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties.
This guide provides a framework for the comparative analysis of PROTACs, with a specific focus on evaluating the incorporation of novel chemical moieties. As a case study, we will consider the hypothetical inclusion of "2,5-Dichloro-4-nitropyridine 1-oxide" and outline the necessary experimental investigations to characterize its impact on PROTAC function. While, to date, there is no publicly available literature on the use of "this compound" in PROTACs, its reactive nature suggests it could serve as a versatile chemical handle for linker attachment or as part of a novel ligand.
The PROTAC Mechanism of Action: A Tripartite Alliance
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[][2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[2]
Figure 1: PROTAC-mediated protein degradation pathway.
Evaluating PROTAC Efficacy: Key Experimental Assays
A systematic evaluation of a novel PROTAC involves a series of assays to determine its potency, efficacy, and mechanism of action.[4]
Figure 2: General workflow for the evaluation of a PROTAC candidate.
Data Presentation: Quantifying PROTAC Performance
The efficacy of a PROTAC is primarily defined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. These parameters are typically determined through dose-response experiments.
Table 1: Hypothetical Comparative Degradation Data for BRD4-Targeting PROTACs
| PROTAC Candidate | Linker Moiety | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| Reference PROTAC | PEG4 | Pomalidomide (CRBN) | 15 | 95 |
| PROTAC-DC-NO | This compound based | Pomalidomide (CRBN) | To be determined | To be determined |
| Reference PROTAC-V | PEG4 | VH032 (VHL) | 25 | 90 |
| PROTAC-DC-NO-V | This compound based | VH032 (VHL) | To be determined | To be determined |
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[5]
1. Cell Culture and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Protocol 2: Target Ubiquitination Assay
This assay provides direct evidence of the PROTAC's mechanism of action.[3]
1. Cell Treatment:
-
Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
2. Immunoprecipitation (IP):
-
Lyse the cells as described in the Western Blot protocol.
-
Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Use Protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binders.
3. Western Blot:
-
Elute the protein from the beads and perform a Western Blot as described above.
-
Probe the membrane with an antibody against ubiquitin.
4. Data Analysis:
-
The appearance of a ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[4]
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream functional consequences of target protein degradation.[6][7]
1. Cell Seeding:
-
Seed cells in 96-well plates at an optimal density.
2. Compound Treatment:
-
Add serial dilutions of the PROTAC to the wells.
3. Incubation:
-
Incubate the plates for a defined period (e.g., 72 hours).
4. Signal Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.
-
Measure the absorbance or luminescence.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways of Common PROTAC Targets
Understanding the signaling pathways in which the target protein is involved is crucial for interpreting the functional consequences of its degradation.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a key role in the transcription of oncogenes like c-Myc.[6] Its degradation can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Simplified BRD4 signaling and PROTAC intervention.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[8] PROTAC-mediated degradation of BTK can overcome resistance to BTK inhibitors.[8]
Figure 4: Simplified BTK signaling and PROTAC intervention.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting tumor growth and survival. Targeting STAT3 for degradation is a promising therapeutic strategy.
Figure 5: Simplified STAT3 signaling and PROTAC intervention.
Conclusion
The rational design of PROTACs is a multifactorial process where the choice of target ligand, E3 ligase ligand, and linker are all critical for success.[] When evaluating a novel chemical moiety, such as the hypothetical "this compound," a systematic and rigorous experimental approach is essential. By employing the assays and workflows outlined in this guide, researchers can thoroughly characterize the performance of new PROTACs and make data-driven decisions to advance the development of this transformative therapeutic modality. The comparative analysis of PROTACs with and without novel chemical scaffolds will continue to expand our understanding of the structure-activity relationships that govern targeted protein degradation and pave the way for the next generation of protein-degrading drugs.
References
- 2. CAS:14432-16-7, 2-氯-4-硝基吡啶-N-氧化物-毕得医药 [bidepharm.com]
- 3. CAS:405230-81-1, 2,5-二氯-4-硝基吡啶-1-氧化物-毕得医药 [bidepharm.com]
- 4. benchchem.com [benchchem.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Dichloro-4-nitropyridine 1-oxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Dichloro-4-nitropyridine 1-oxide, a compound that, like many pyridine derivatives, is treated as hazardous waste. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives can be flammable, toxic, and irritant, necessitating stringent safety measures to prevent exposure.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent, such as vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[1] Chemical waste generators are responsible for correctly identifying and classifying waste.[2]
-
Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] It is critical to avoid mixing this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][3]
-
Containerization : Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical.
-
Labeling : The waste container must be clearly labeled as hazardous waste, indicating the contents and associated hazards (e.g., Toxic, Irritant).[1] A completed dangerous waste label should be attached as soon as the first waste is added.[3]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from direct sunlight, heat, sparks, and other sources of ignition.[3]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4][5][6] Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration.[7] Do not empty this chemical into drains.[4][8]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 2,5-Dichloro-4-nitropyridine 1-oxide
Essential Safety and Handling Guide for 2,5-Dichloro-4-nitropyridine 1-oxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling hazardous pyridine and nitro-containing compounds.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a chemical fume hood) | Safety goggles with side protection or a face shield.[2][3] | Nitrile or neoprene gloves.[1] | Laboratory coat.[1][3] | Generally not required if handled within a certified chemical fume hood.[3] |
| Conducting Reactions (in a chemical fume hood) | Safety goggles with side protection or a face shield.[2][3] | Nitrile or neoprene gloves.[1] | Laboratory coat.[1][3] | Generally not required if handled within a certified chemical fume hood.[3] |
| Handling Outside of a Fume Hood (Not Recommended) | Full face shield and safety goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2] |
| Waste Disposal | Safety goggles and face shield.[2][3] | Nitrile or neoprene gloves.[1] | Laboratory coat.[1][3] | Not generally required if containers are sealed and handled properly.[3] |
Standard Operating and Disposal Procedures
Adherence to the following step-by-step procedures is mandatory to ensure personal and environmental safety.
Handling Protocol:
-
Preparation:
-
Execution:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, especially given the presence of the nitro group.[3]
-
Keep containers of the chemical tightly closed when not in use.[3][4]
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Emergency Spill Response:
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.[3]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[3]
-
Report the incident to the laboratory supervisor.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area and alert colleagues.[3]
-
If safe to do so, increase ventilation to the area.
-
Contact the institution's emergency response team and inform them of the nature of the spill.
-
Prevent entry into the contaminated area until it has been deemed safe by trained personnel.
-
Disposal Plan:
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials) and reaction byproducts, must be treated as hazardous waste.[3]
-
Collection:
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
The label should clearly identify the contents, including the full chemical name.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[3]
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
-
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checkpoints.
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
